Ji-101

Catalog No.
S548154
CAS No.
900573-88-8
M.F
C22H20BrN5O2
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ji-101

CAS Number

900573-88-8

Product Name

Ji-101

IUPAC Name

1-[1-[(2-amino-4-pyridinyl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl)-3-(5-bromo-2-methoxyphenyl)urea, JI 101, JI-101, JI101 cpd

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

The exact mass of the compound Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)- is 465.08004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 exerts its anti-cancer effects by simultaneously inhibiting three critical receptor tyrosine kinases.

G cluster_targets Kinase Targets cluster_pathways Inhibited Signaling Pathways JI101 This compound Inhibitor VEGFR2 VEGFR2 JI101->VEGFR2 Inhibits PDGFRb PDGFRβ JI101->PDGFRb Inhibits EphB4 EphB4 JI101->EphB4 Inhibits Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR2->Angiogenesis CellSurvival Cell Survival & Proliferation PDGFRb->CellSurvival Metastasis Invasion & Metastasis EphB4->Metastasis

This multi-targeted approach disrupts several key processes that fuel tumor growth and spread [1] [2]. The Eph/ephrin system, particularly EphB4, plays complex roles in tumorigenesis, and its targeting is a promising area in cancer therapy [2].

Pharmacological and Pharmacokinetic Data

Preclinical studies, primarily in rat models, have characterized the absorption, distribution, and excretion profile of this compound.

Parameter Findings (Preclinical)
Bioavailability (Oral) 55% [3]
Time to Cmax (Oral) 2 hours [3]
Half-Life (t½) IV: 1.75 ± 0.79 h; Oral: 2.66 ± 0.13 h [3]
Clearance (Cl) 13.0 ± 2.62 mL/min/kg [3]
Volume of Distribution (Vd) 2.11 ± 1.42 L/kg [3]
Tissue Distribution Extensive, with rapid and preferred uptake into lung tissue [3]
Primary Route of Elimination Feces (excreted via bile, including mono- and di-hydroxy metabolites) [3]
Metabolic Stability Stable in preclinical and human liver microsomes [1] [3]
P-gp Substrate No (highly permeable) [3]

Experimental Protocols and Research Use

For researchers working with this compound in a laboratory setting, here are key methodological details.

  • In Vitro Stock Solution Preparation:

    • Solvent: DMSO.
    • Solubility: ≥ 100 mg/mL (214.44 mM) [1].
    • Storage: Stock solutions should be aliquoted and stored at -80°C for up to 2 years or -20°C for 1 year to prevent inactivation from repeated freeze-thaw cycles [1].
  • In Vivo Dosing Formulation (Example Protocol):

    • A common formulation for animal studies is a mixture of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [4].
    • The typical working concentration for administration is 2 mg/mL, prepared by sequentially adding the solvents and clarifying the solution at each step. Sonication can be used to aid dissolution if necessary [1] [4].

Key Distinction: this compound vs. ZJ-101

It is crucial to distinguish this compound from a similarly named compound, ZJ-101. Despite the naming similarity, they are entirely different molecules with different origins and mechanisms [5] [6]. The table below clarifies this distinction.

Feature This compound ZJ-101
Type Synthetic multi-kinase inhibitor [1] Structurally simplified analog of a marine natural product (Superstolide A) [5] [6]
Primary Mechanism Inhibits VEGFR2, PDGFRβ, EphB4 [1] Binds β-tubulin and arrests cell cycle (specific mechanism differs from this compound) [5]
Research Focus Anti-angiogenic, targeted therapy [1] [2] Structure-Activity Relationship (SAR) studies derived from natural products [5] [6]

This compound represents a rational, multi-targeted approach to cancer therapy. Its progression into Phase II clinical trials underscores its potential as a candidate for treating solid tumors.

References

The Framework of a Preliminary Investigation in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

A preliminary investigation in drug development aims to establish a solid foundation for future research. Its core objectives are to verify the biological activity of the compound against its intended target, identify key solvability factors (similar to factors considered in other scientific investigations [1]), and communicate the initial findings to stakeholders, often through a preliminary report [2].

The process typically unfolds through several key phases, from initial profiling to a go/no-go decision for further development, as illustrated below:

G Start Start: Compound Identification (e.g., Ji-101) P1 In Vitro Profiling • Target Binding/Modulation • Cellular Efficacy • Selectivity Screening Start->P1 P2 Early Safety & ADME • Cytotoxicity (MTT assay) • hERG Liability • Metabolic Stability P1->P2 P3 In Vivo Proof-of-Concept • Efficacy in Animal Models • Preliminary PK/PD P2->P3 P4 Data Synthesis & Reporting • Preliminary Investigative Report P3->P4 Decision Decision Point: Proceed to Pre-Clinical? P4->Decision

Overview of the preliminary drug investigation workflow.

Detailed Experimental Protocols for Key Assays

To translate the workflow into action, here are detailed methodologies for foundational experiments in a preliminary investigation.

In Vitro Target Engagement and Cellular Efficacy

This phase confirms the compound interacts with its intended target and produces a desired biological effect in cells.

  • Objective: To determine the binding affinity and functional activity of this compound against its target and to assess its downstream effects in a relevant cell line.
  • Key Protocols:
    • Binding Assay (e.g., Radioligand or SPR): A common method involves using a radiolabeled ligand. The protocol includes incubating the target protein with the labeled ligand and varying concentrations of this compound. The displacement of the labeled ligand is measured to calculate the inhibitory constant (Ki), which quantifies binding affinity [3].
    • Reporter Gene Assay: To measure functional pathway modulation. Cells are engineered with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to the pathway targeted by this compound. Cells are treated with the compound, and the luminescence output is measured, providing a quantitative readout of pathway activity [4].
  • Data Analysis: Dose-response curves are generated from the assay results. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated, which are critical quantitative metrics for comparing compound potency.
Early Safety and ADME Profiling

This phase assesses the compound's potential toxicity and its behavior in a biological system.

  • Objective: To identify early red flags related to safety and pharmacokinetics.
  • Key Protocols:
    • Cytotoxicity Assay (e.g., MTT Assay): Cells are seeded in a multi-well plate and treated with a range of concentrations of this compound for 24-72 hours. MTT reagent is added, which is reduced to purple formazan by metabolically active cells. The absorbance of the dissolved formazan is measured, and the cytotoxic concentration 50% (CC50) is determined.
    • hERG Binding Assay: This is a crucial safety test to predict cardiotoxicity. It uses a non-radioactive assay that competes with a known, labeled hERG channel ligand. The concentration of this compound that inhibits 50% of the control binding (IC50) is determined.
    • Microsomal Metabolic Stability: this compound is incubated with liver microsomes (e.g., human, mouse). Samples are taken at time points, and the concentration of the parent compound remaining is analyzed using LC-MS/MS. The in vitro half-life (T1/2) and intrinsic clearance are calculated to predict how quickly the body may metabolize the drug.
In Vivo Proof-of-Concept Study

This phase tests the compound's efficacy and preliminary pharmacokinetics in a living organism.

  • Objective: To demonstrate the compound's activity in a disease-relevant animal model.
  • Key Protocols:
    • Animal Model Dosing and Efficacy: Animals are randomized into groups, including a vehicle control, a positive control, and several groups dosed with different levels of this compound. Dosing is typically oral or intravenous. Efficacy is measured by reduction in tumor volume, improvement in disease score, or other relevant biomarkers.
    • Preliminary Pharmacokinetic (PK) Study: A separate group of animals is dosed with this compound, and blood samples are collected at pre-defined time points. Plasma concentration of this compound is analyzed to estimate key PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

Data Presentation and Analysis

A preliminary investigation relies on synthesizing quantitative data from various assays to build a compelling case for the compound. The tables below summarize key data points.

Table 1: Summary of In Vitro Efficacy and Safety Parameters This table consolidates core activity and early safety data [4].

Parameter Assay Description Quantitative Result (e.g., for this compound) Unit
Target Binding (Ki) Competitive binding assay vs. known ligand To be determined nM
Cellular Potency (EC50) Reporter gene assay in target cell line To be determined nM
Cytotoxicity (CC50) MTT assay in primary cell lines To be determined µM
Selectivity Index Calculated as CC50 / EC50 To be determined -
hERG Liability (IC50) hERG channel binding inhibition To be determined µM

Table 2: Preliminary In Vivo Pharmacokinetic Profile This table outlines the drug's behavior in an animal model, which is critical for estimating human dosing [5].

PK Parameter Description Result (e.g., IV this compound) Result (e.g., Oral this compound) Unit
Cmax Maximum plasma concentration To be determined To be determined µg/mL
Tmax Time to reach Cmax To be determined To be determined h
AUC0-t Area under the plasma concentration-time curve To be determined To be determined µg·h/mL
T1/2 Elimination half-life To be determined To be determined h
Bioavailability (F%) Fraction of orally administered dose that reaches systemic circulation - To be determined %

Expert Considerations for a Rigorous Investigation

To ensure the investigation meets high scientific and regulatory standards, experts should adhere to several key principles [6]:

  • Maintain Meticulous Records: Keep detailed lab notes, time records, and all raw data. This establishes a clear investigative track and is crucial for audit trails and patent applications.
  • Test and Refute Your Hypothesis: Conduct experiments designed to both support and exclude your preliminary hypothesis. This strengthens the validity of your conclusions.
  • Follow Established Protocols: Adhere to standard operating procedures to ensure the reproducibility of your results, a cornerstone of the scientific method.
  • Stay Current with Research: Continuously integrate the most current professional literature and thinking into your investigative checklists and experimental design.
  • Prepare for Scrutiny: Be aware of standards like the Daubert rule, which courts use to assess the reliability of expert testimony. This involves ensuring your methods are empirically testable, peer-reviewed, have a known error rate, and are widely accepted in the relevant scientific community [6].

References

JI-101 Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 is an orally administered small-molecule drug identified as a multi-kinase inhibitor [1]. Its proposed mechanism of action involves the simultaneous inhibition of three key receptors involved in tumor angiogenesis and growth [1] [2]:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • PDGFRβ (Platelet-Derived Growth Factor Receptor beta)
  • EphB4 (Ephrin type-B receptor 4)

This multi-targeted approach was designed to disrupt several pathways critical for blood vessel formation and tumor survival.

Summary of Clinical Trials and Key Findings

The clinical development of this compound included at least two early-phase studies. The following table summarizes the core quantitative data from these trials.

Trial Identifier / Feature NCT01149434 [3] NCT00842335 [2]
Study Phase Phase 1 / 2 Phase 1 / 2
Status Terminated Completed
Enrollment 19 (target) 18

| Primary Objectives | - Determine PK interactions between this compound and Everolimus

  • Progression-free survival at 2 months | - Determine Maximum Tolerated Dose (MTD)
  • Safety, tolerability, PK/PD | | Dosing Regimen | - this compound: 200 mg BID in 28-day cycles
  • Everolimus: 10 mg single dose [3] | this compound administered daily in 28-day cycles; dose escalation from 100 mg to an anticipated high of 800 mg per day [2] | | Key Safety Findings | Number of patients experiencing a grade 2 or higher Adverse Event was a secondary outcome [3] | Hand-foot syndrome of short duration was seen at the 400 mg dose level [1] |

Detailed Experimental Protocols

The clinical trials employed specific methodologies to assess the drug's behavior and effects.

1. Pharmacokinetic (PK) Drug Interaction Study (from NCT01149434) [3]

  • Objective: To determine the pharmacokinetic interactions between this compound and everolimus (RAD001).
  • Dosing Schedule:
    • Cycle 1, Day 1: A single 10 mg oral dose of everolimus administered alone.
    • Cycle 1, Day 8: A single 10 mg dose of everolimus co-administered with a single 200 mg dose of this compound.
    • Cycle 1, Day 15: A single 200 mg dose of this compound administered alone.
  • Blood Sampling for PK Analysis: Blood draws were performed pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing on Days 1, 8, and 15.
  • Primary PK Metrics: The primary outcome was the change in the Area Under the Curve from zero to infinity (AUC (0-inf)) for each drug when administered alone versus in combination.

2. Dose-Escalation and MTD Determination (from NCT00842335) [2]

  • Objective: To establish the safety profile and identify the Maximum Tolerated Dose (MTD) of this compound.
  • Study Design: Open-label, single-group assignment.
  • Dosing Protocol:
    • A minimum of two patients were dosed at each pre-defined dose level (cohort).
    • Patients were required to complete 21 days of dosing.
    • Safety data from each cohort were reviewed before escalating to the next, higher dose level.
    • A "continuous reassessment method" was utilized for dose escalation between cohorts.
  • MTD/OBD Expansion: The cohort at the MTD or the Optimal Biological Dose (OBD) was planned to be expanded to include up to 30 patients to further characterize safety and tolerability.

Visualizing the Multi-Targeted Mechanism of Action

The diagram below illustrates the proposed signaling pathways targeted by this compound, based on its documented mechanism [1] [2].

G cluster_pathways Angiogenic Signaling Pathways JI101 This compound (Oral Administration) VEGFR2 VEGFR2 JI101->VEGFR2 Antagonizes PDGFRb PDGFRβ JI101->PDGFRb Inhibits EphB4 EphB4 JI101->EphB4 Antagonizes Angiogenesis Angiogenesis & Tumor Growth VEGFR2->Angiogenesis PDGFRb->Angiogenesis EphB4->Angiogenesis

Research Implications and Development Status

The available data indicates that this compound advanced through Phase 1/2 trials to establish a safety profile and dosing regimen. However, its clinical development was ultimately discontinued after Phase 2 [1]. The study labeled NCT01149434 was terminated [3], and no results suggesting regulatory approval were found. For researchers, this case highlights both the promise and challenges of multi-kinase inhibitors. While targeting VEGFR2, PDGFRβ, and EphB4 represented a rational strategy to combat tumor angiogenesis, the clinical efficacy observed in these early studies was likely insufficient to warrant further development.

For the most current and comprehensive information, including detailed results from the completed Phase 1/2 trial (NCT00842335), consulting specialized clinical trial databases or pharmaceutical intelligence platforms is recommended.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 acts as a triple kinase inhibitor, simultaneously targeting three key receptor tyrosine kinases involved in tumor growth and angiogenesis.

G cluster_targets Kinase Targets cluster_processes Inhibited Processes JI101 This compound VEGFR2 VEGFR-2 JI101->VEGFR2 Inhibits PDGFRb PDGFR-β JI101->PDGFRb Inhibits EphB4 EphB4 JI101->EphB4 Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) VEGFR2->Angiogenesis PDGFRb->Angiogenesis EphB4->Angiogenesis TumorGrowth Tumor Cell Survival & Growth EphB4->TumorGrowth Metastasis Metastasis EphB4->Metastasis

This multi-targeted approach is designed to comprehensively disrupt the tumor microenvironment. Inhibiting VEGFR-2 and PDGFR-β blocks angiogenesis, cutting off the tumor's blood supply [1]. Simultaneously, targeting EphB4, a receptor not inhibited by other approved angiogenesis drugs, adds a novel mechanism that may also affect tumor cell survival and metastasis [1] [2].

Key Experimental Data and Protocols

Key findings on this compound's stability, distribution, and clinical profile are summarized in the table below.

Aspect Experimental Summary Significance
Metabolic Stability [3] [4] Stable in human/preclinical liver microsomes; not a P-gp substrate; metabolized by CYP450s to mono-/di-hydroxy metabolites. Favorable PK profile; low risk of rapid degradation or P-gp mediated resistance.
Tissue Distribution [3] [4] Extensive distribution with rapid, preferred uptake into lung tissue. Suggests potential efficacy in lung cancers or metastases.
Clinical Safety & Efficacy [1] Well-tolerated as single agent and with everolimus; most common AEs: hypertension, nausea, abdominal pain; no RECIST responses. Manageable toxicity profile but limited efficacy in highly refractory population.
Detailed Clinical Trial Protocol (Phase 1/2 Pilot Study)

A clinical trial provides the primary human data for this compound, investigating its use alone and in combination [1] [5].

  • Study Design: The trial had two parts:
    • Drug Interaction (PK) Phase: Patients received a single dose of everolimus (10 mg) on Day 1, the combination of everolimus and this compound (200 mg) on Day 8, and a single agent of this compound on Day 15. Blood was drawn for intensive PK analysis at specified time points after each dose [5].
    • Pharmacodynamic (PD) Phase: A separate cohort of patients with ovarian cancer received single-agent this compound at 200 mg twice daily for 28-day treatment cycles [1].
  • Key Methodologies:
    • Pharmacokinetic Analysis: Plasma concentrations of this compound and everolimus were determined using validated LC-MS/MS methods to calculate AUC, C~max~, T~max~, and half-life [1].
    • Efficacy Assessment: Tumor response was evaluated every two cycles using RECIST criteria via CT scans [1] [5].
    • Biomarker Analysis: Blood samples were collected to assess the pharmacodynamic effects related to EphB4 expression [5].

Research Implications and Future Directions

This compound demonstrated a novel mechanism and was well-tolerated, but did not produce objective tumor responses in a pilot study of refractory ovarian cancer [1]. The primary route of elimination is via feces, and it exhibits a relatively short half-life of around 2-3 hours in rats, supporting a twice-daily dosing regimen [3] [4]. The drug showed a significant pharmacokinetic interaction, increasing everolimus exposure by approximately 22%, indicating the need for dose monitoring in combination therapies [1].

Research suggests its potential may be better realized in less treatment-resistant patient populations or in combination with cytotoxic chemotherapy [1]. Its unique EphB4 inhibition and favorable tissue distribution, particularly to the lungs, may also warrant investigation in other cancer types [3] [2].

References

Quantitative Data Summary: Example from an Early-Phase Oncology Trial

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and pharmacokinetic (PK) data from a phase I study of PF-06647263, an antibody-drug conjugate for advanced solid tumors. This serves as an example for structuring data in your Ji-101 guide [1].

Table 1: Patient Response to PF-06647263 (Dose Escalation, n=48)

Response Category Number of Patients Percentage of Patients
Confirmed Partial Response 6 10.0%
Stable Disease 22 36.7%

Table 2: Selected Pharmacokinetic (PK) Parameters of PF-06647263

Parameter Finding Context
Exposure Increased in a dose-related manner Across all doses evaluated in the study
Assay LLOQ (PF-06647263) 0.100 ng/mL Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

Experimental Protocol Overview

Here is the methodology from the same phase I study, which you can use as a template for describing this compound's experimental design [1].

  • Study Design: First-in-human, multicenter, open-label, multiple-dose, non-randomized phase I study, consisting of a dose-escalation part (Part 1) and a dose-expansion cohort (Part 2).
  • Primary Objective (Part 1): To estimate the Maximum Tolerated Dose (MTD) and select the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs) in the first treatment cycle.
  • Patient Population: Adults with advanced solid tumors unresponsive to standard therapies. The expansion cohort enrolled patients with pre-treated, metastatic triple-negative breast cancer (TNBC).
  • Dosing Regimens: PF-06647263 was administered intravenously. Two regimens were evaluated in parallel: once every three weeks (Q3W) and once every week (QW). The starting dose was 0.015 mg/kg Q3W.
  • Key Assessments:
    • Safety: Adverse events (graded by CTCAE v4.03), physical exams, lab tests, and ECGs.
    • Efficacy: Tumor response assessed per RECIST v1.1, including Objective Response Rate (ORR).
    • Pharmacokinetics: Serum concentrations of the antibody-drug conjugate (ADC), total antibody, and unconjugated payload were measured.
    • Exploratory Analysis: Investigation of the correlation between target (EFNA4) expression levels and tumor response.

Visualizing the Clinical Workflow with Graphviz

Based on the experimental protocol, the Graphviz DOT code below models the high-level workflow of this early-phase clinical trial. You can adapt this structure for this compound.

clinical_trial_workflow Early Phase Clinical Trial Workflow start Study Design & Protocol Finalization recruit Patient Recruitment & Screening start->recruit dose_esc Dose Escalation/De-escalation recruit->dose_esc assess_dlt DLT Assessment dose_esc->assess_dlt assess_dlt->dose_esc Informs next cohort determine_mtd Determine MTD & RP2D assess_dlt->determine_mtd Primary Objective dose_exp Dose Expansion Cohort determine_mtd->dose_exp assess_eff Efficacy & Safety Profiling dose_exp->assess_eff pk_analysis PK/PD & Biomarker Analysis assess_eff->pk_analysis

A high-level workflow for an early-phase clinical trial, illustrating the key stages from design to analysis.

How to Locate Information on this compound

To find the specific data you need for this compound, I suggest the following steps:

  • Refine Your Search: Verify the correct compound name and spelling. This compound might also have a generic or internal code (e.g., from a specific pharmaceutical company).
  • Search Professional Databases: Use specialized scientific and regulatory databases such as:
    • ClinicalTrials.gov: For registered trial protocols and some results.
    • PubMed / MEDLINE: For published peer-reviewed articles.
    • Google Scholar: For a broader search of academic literature.
    • Patent Databases: For early-stage research and development information.
  • Leverage the Researcher Connection: Explore the scientific publications of Professor Ji-Hyun Lee from the University of Florida, as her work in biostatistics and cancer research may be connected to the compound you're inquiring about [2].

References

Ji-101 research gaps and opportunities

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 Drug Profile Overview

The table below summarizes the core information about the drug this compound based on available data.

Attribute Description
Drug Type Small molecule drug [1]
Key Targets VEGFR2, PDGFRβ, and EphB4 receptor tyrosine kinases [2]
Key Differentiator Its novel inhibition of EphB4, a target not shared by other approved angiogenesis inhibitors [2]
Highest Phase Discontinued (Phase 2) [1]

Key Research Gaps & Future Opportunities

The discontinuation of this compound leaves several critical questions unanswered, which represent potential avenues for future research. The table below outlines these gaps and associated opportunities.

Research Gap Potential Opportunity / Proposed Research

| Limited Clinical Efficacy Data Discontinued status means full efficacy profile is unknown [1]. | Evaluate this compound in less refractory patient populations or in combination with cytotoxic chemotherapy [2]. | | Novel Mechanism Exploration Unique EphB4 inhibition is clinically underexplored [2]. | Focus research on cancers where EphB4 is a known driver (e.g., ovarian cancer) [2] to isolate the therapeutic value of this target. | | Drug-Drug Interaction (DDI) this compound increased exposure to everolimus by ~22%, suggesting a drug interaction [2]. | Conduct dedicated DDI studies to understand the mechanism and manage combinations safely in future clinical trials. |

Experimental Protocols & Key Findings from Prior Research

For researchers considering work in this area, here are the methodologies and findings from previous this compound studies.

  • Pharmacokinetic (PK) Clinical Study Protocol: A clinical study involved a pharmacokinetic (PK) cohort where patients received [2]:
    • A single 10 mg dose of everolimus on Day 1.
    • A combination of 10 mg everolimus and 200 mg this compound on Day 8.
    • A single 200 mg dose of this compound on Day 15.
    • Blood was drawn for PK analysis pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing on each of these days [2].
  • Bioanalytical Method for PK Studies: A specific, validated LC-MS/MS method was developed to determine this compound concentrations in human plasma and urine [3].
    • Sample Processing: Solid-phase extraction was used.
    • Chromatography: Achieved on two serially connected Zorbax SB-C18 columns with an isocratic mobile phase (acetonitrile + 0.1% formic acid in water).
    • Detection: Mass spectrometry with ion transitions of 466.20 → 265.10 for this compound.
    • Linearity: The method was linear in the range of 10.0 to 1508 ng/mL for both plasma and urine [3].

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound, which contribute to its anti-cancer mechanism of action by inhibiting tumor angiogenesis and growth.

G JI101 This compound VEGFR2 VEGFR-2 JI101->VEGFR2 Inhibits PDGFRb PDGFR-β JI101->PDGFRb Inhibits EphB4 EphB4 JI101->EphB4 Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) VEGFR2->Angiogenesis Promotes PDGFRb->Angiogenesis Promotes TumorGrowth Tumor Growth & Survival EphB4->TumorGrowth Promotes

This multi-targeted approach, particularly the inhibition of the less common EphB4 receptor, formed the basis of this compound's novel mechanism of action [2].

References

JI-101 Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 is an orally available small molecule with the chemical name 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride and a molecular weight of 466.33 [1]. It functions as a multi-kinase inhibitor, selectively targeting three key receptor tyrosine kinases [2]:

Target Receptor Full Name Primary Role in Cancer
VEGFR2 Vascular Endothelial Growth Factor Receptor 2 Angiogenesis (formation of new blood vessels)
PDGFRβ Platelet-Derived Growth Factor Receptor Beta Angiogenesis, stromal cell proliferation
EphB4 Ephrin type-B receptor 4 Tumor growth, progression, and angiogenesis

Its ability to inhibit EphB4 is considered a novel mechanism of action compared to other approved angiogenesis inhibitors [2]. The diagram below illustrates its multi-targeted mechanism.

G cluster_targets Kinase Targets cluster_effects Biological Effects JI101 This compound (Oral) VEGFR2 VEGFR2 JI101->VEGFR2 PDGFRb PDGFRβ JI101->PDGFRb EphB4 EphB4 JI101->EphB4 AntiAngio Inhibition of Angiogenesis VEGFR2->AntiAngio PDGFRb->AntiAngio AntiTumor Antitumor Activity EphB4->AntiTumor AntiAngio->AntiTumor

Preclinical Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic data from a study in Sprague Dawley rats [3].

Parameter Value (Intravenous) Value (Oral)
Half-life (t½) 1.75 ± 0.79 hours 2.66 ± 0.13 hours
Clearance (Cl) 13.0 ± 2.62 mL/min/kg Not Applicable
Volume of Distribution (Vd) 2.11 ± 1.42 L/kg Not Applicable
Time to Cmax (Tmax) Not Applicable ~2 hours
Oral Bioavailability Not Applicable 55%

Additional Preclinical Characteristics:

  • Metabolic Stability: this compound was found to be stable in various pre-clinical and human liver microsomes, with a low percentage metabolized [3] [1].
  • Permeability: It is highly permeable and is not a substrate for P-glycoprotein (P-gp), which suggests good absorption [3].
  • Distribution & Excretion: The drug exhibits extensive tissue distribution with a notably rapid and preferred uptake into lung tissue. The primary route of elimination is via feces, through bile along with its mono- and di-hydroxy metabolites [3].

Clinical Trial Insights

A pilot clinical trial investigated this compound in patients with advanced cancers, including an ovarian cancer expansion cohort [2].

  • Dosing: The study evaluated this compound as a single agent at 200 mg twice daily in 28-day cycles, and in combination with 10 mg everolimus.
  • Safety: this compound was well tolerated both as a single agent and in combination. No serious adverse events were reported, with common adverse events including hypertension, nausea, and abdominal pain.
  • Drug Interaction: Coadministration with everolimus increased the exposure of everolimus by approximately 22%, suggesting a drug-drug interaction [2].
  • Efficacy: While no patients demonstrated a tumor response per RECIST criteria, the majority achieved stable disease at their first restaging scan (two months) [2].

Research and Analysis Tool

For researchers studying drugs like this compound that affect cellular signaling pathways, analyzing post-translational modifications (PTMs) like phosphorylation is crucial. PTMNavigator is a tool that integrates experimental PTM data with pathway diagrams, offering kinase and pathway enrichment analysis [4]. This could be valuable for deeper investigation into the downstream effects and mechanisms of action of kinase inhibitors.

References

Quantitative Analytical Methods for JI-101

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for determining JI-101 concentrations in biological matrices, as detailed in the search results [1] [2].

Parameter Method for Human Plasma & Urine [1] Method for Rat Plasma [2]
Application Clinical pharmacokinetic study in cancer patients Preclinical pharmacokinetic study
Sample Matrix Human plasma, human urine Rat plasma
Sample Preparation Solid-phase extraction (SPE) Solid-phase extraction (SPE)

| Chromatography | Column: Two Zorbax SB-C18 columns in series Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v) Run Time: 2.0 min | Column: Prodigy ODS column Mobile Phase: Binary gradient (A: Acetonitrile, B: 0.2% formic acid in water) Run Time: 4.0 min | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.20 → 265.10 (this compound) | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.1 → 265 (this compound) | | Internal Standard | Alfuzosin | Phenacetin | | Linearity Range | 10.0 - 1508 ng/mL | 5.03 - 2014 ng/mL | | Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 5.03 ng/mL | | Precision | Intra-day: 1.57-14.5% Inter-day: 6.02-12.4% (in plasma) | Intra-day: 1.17-19.6% Inter-day: 3.09-10.4% |

Detailed Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma and Urine [1]

This method is designed for clinical trial sample analysis and was validated according to FDA guidelines.

  • Sample Preparation (Solid-Phase Extraction)
    • Extract this compound and the internal standard (Alfuzosin) from human plasma or urine samples using a solid-phase extraction (SPE) process.
  • Chromatographic Separation
    • Column: Two Zorbax SB-C18 columns connected in series with a PEEK coupler.
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).
    • Flow Rate: Information not specified in the abstract.
    • Injection Volume: Information not specified in the abstract.
    • Run Time: 2.0 minutes per sample.
  • Mass Spectrometric Detection
    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Analyte Transition: this compound: m/z 466.20 → 265.10.
    • Internal Standard Transition: Alfuzosin: m/z 390.40 → 156.10.
  • Method Validation
    • The method was fully validated for selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability. The LLOQ of 10.0 ng/mL demonstrates high sensitivity suitable for clinical studies.
Protocol 2: Determination of this compound in Rat Plasma [2]

This earlier method shares a similar principle but is adapted for preclinical research in rats.

  • Sample Preparation (Solid-Phase Extraction)
    • Extract this compound and the internal standard (Phenacetin) from rat plasma using a solid-phase extraction process.
  • Chromatographic Separation
    • Column: Prodigy ODS column.
    • Mobile Phase: Binary gradient using mobile phase A (acetonitrile) and B (0.2% formic acid in water).
    • Flow Rate: 0.30 mL/min.
    • Run Time: 4.0 minutes per sample.
  • Mass Spectrometric Detection
    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Analyte Transition: this compound: m/z 466.1 → 265.
    • Internal Standard Transition: Phenacetin: m/z 180.1 → 110.1.
  • Method Validation
    • The method was validated as per FDA guidelines. It achieved a slightly lower LLOQ of 5.03 ng/mL and showed acceptable precision and accuracy over the linear range.

This compound Signaling Pathway and Experimental Workflow

Since the search results lack details on the specific cellular pathways affected by this compound, the following diagram is a generalized representation of its known multi-kinase inhibitory activity. This compound is an orally active inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [3] [4]. Inhibiting these receptors disrupts downstream signaling crucial for cancer cell proliferation and angiogenesis.

G cluster_receptors This compound Kinase Targets cluster_processes Inhibited Biological Processes cluster_apps Experimental Applications VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRB PDGFR-β Proliferation Cancer Cell Proliferation PDGFRB->Proliferation EphB4 EphB4 Survival Cell Survival EphB4->Survival PK_Studies Pharmacokinetic (PK) Studies Bioanalysis Bioanalytical Method Development Bioanalysis->PK_Studies Inhibit1 Inhibit1->VEGFR2 Inhibits Inhibit2 Inhibit2->PDGFRB Inhibits Inhibit3 Inhibit3->EphB4 Inhibits JI101 This compound JI101->PK_Studies JI101->Bioanalysis JI101->Inhibit1 JI101->Inhibit2 JI101->Inhibit3

Important Notes for Researchers

  • Limited Scope of Information: The available data is restricted to analytical techniques for measuring this compound concentration. The search results do not contain protocols for in vitro cell-based assays (e.g., proliferation, kinase activity) or detailed in vivo efficacy studies in animal cancer models.
  • Handling and Storage: this compound is typically supplied as a solid or as a solution in DMSO [3] [4]. For the 10 mM DMSO stock solution, it is recommended to use it soon and avoid long-term storage [3]. Always refer to the manufacturer's certificate of analysis for specific handling and safety instructions.
  • Further Investigation: To design comprehensive experiments with this compound, you would need to consult more extensive primary research articles or patents that detail its use in specific cancer models and functional assays.

References

Ji-101 application in research

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 Application Notes

Drug Profile & Indication this compound is an oral multi-kinase inhibitor with a novel mechanism of action for an angiogenesis inhibitor, as it targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. It was investigated in a pilot study for the treatment of advanced cancers, including an expansion cohort focused on ovarian cancer [1].

Key Findings from Pilot Clinical Study The pilot study investigated this compound both as a single agent and in combination with everolimus [1]. The primary goals were to assess pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and preliminary efficacy.

  • Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported. The most common adverse events included hypertension, nausea, and abdominal pain [1].
  • Drug Interaction: The study found that this compound increased the exposure of everolimus by approximately 22%, suggesting a potential drug-drug interaction that needs to be managed [1].
  • Efficacy: No patients in the study demonstrated a tumor response per RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scans (two months) [1]. The conclusion was that this compound is promising due to its novel target profile but may need further study in a less refractory patient population or in combination with cytotoxic chemotherapy [1].

The table below summarizes the clinical trial design and outcomes:

Aspect Details
Study Design Pilot trial with PK and PD cohorts [1]
Patient Population Patients with advanced cancers; ovarian cancer expansion cohort [1]
Dosing Regimen Single agent: 200 mg twice daily in 28-day cycles. Combination: 200 mg this compound with 10 mg everolimus [1]
Primary Outcomes PK, PD, tolerability [1]
Efficacy Outcomes Best response: Stable disease in majority of patients; no objective tumor response [1]
Safety Profile Well tolerated; common AEs: hypertension, nausea, abdominal pain [1]
Key Finding First clinical study to combine this compound with everolimus; identified drug-drug interaction [1]

Experimental Protocols & Methodologies

The available publication is a high-level summary and does not contain the detailed laboratory protocols for the biochemical or cell-based assays used in the pre-clinical development of this compound. The clinical pilot study describes the patient dosing and monitoring but not the underlying PD biomarker assays.

Suggested Avenues for Obtaining Detailed Protocols:

  • Contact Authors: Directly corresponding with the authors of the primary research paper may yield additional information or references to earlier pre-clinical studies.
  • Search for Earlier Papers: Conduct a targeted literature search for earlier-phase (e.g., Phase I) or pre-clinical studies on this compound, which are more likely to contain detailed experimental methods.
  • Patent Search: Investigate the patent literature related to this compound, as patents often include detailed examples of compound synthesis and biological testing.

Signaling Pathway & Experimental Workflow

The following diagram, generated using Graphviz, illustrates the multi-targeted mechanism of action of this compound and the logical flow of the pilot clinical study.

G cluster_pathway This compound Mechanism of Action cluster_targets Molecular Targets cluster_workflow Pilot Clinical Study Workflow JI101 This compound Oral Administration Inhibition Kinase Inhibition JI101->Inhibition  Targets VEGFR2 VEGFR-2 Effect Anti-Angiogenic Effect VEGFR2->Effect PDGFRb PDGFR-β PDGFRb->Effect EphB4 EphB4 EphB4->Effect Inhibition->VEGFR2 Inhibition->PDGFRb Inhibition->EphB4 Start Patient Enrollment PK_Cohort PK Cohort (n=4) Start->PK_Cohort PD_Cohort PD Cohort (n=11) Start->PD_Cohort D1 Day 1: Everolimus alone PK_Cohort->D1 Cycles 200 mg this compound BID 28-Day Cycles PD_Cohort->Cycles D8 Day 8: This compound + Everolimus D1->D8 D15 Day 15: This compound alone D8->D15 PK_A PK Analysis D15->PK_A PD_A PD / Efficacy Cycles->PD_A Safety Safety Monitoring PK_A->Safety PD_A->Safety

This compound Mechanism and Clinical Pilot Study Design

Conclusion

This compound represents a promising therapeutic agent due to its unique triple-receptor profile, particularly the inclusion of EphB4 inhibition, which distinguishes it from other approved angiogenesis inhibitors [1]. The initial pilot study established its tolerability and provided preliminary evidence of disease-stabilizing activity, warranting further investigation in larger clinical trials, potentially in different patient populations or combination regimens [1].

References

Comprehensive Application Notes and Protocols for JI-101: Analytical Methods and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to JI-101 and Its Therapeutic Significance

This compound is an orally administered multi-kinase inhibitor with a unique targeting profile that distinguishes it from other anti-angiogenic agents. This small molecule compound selectively inhibits three key receptor tyrosine kinases: vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and ephrin type-B receptor 4 (EphB4) [1]. The simultaneous inhibition of these three distinct signaling pathways represents a novel therapeutic approach, particularly in oncology, where these receptors play critical roles in tumor angiogenesis, growth, and metastasis. What makes this compound particularly noteworthy is that none of the currently approved angiogenesis inhibitors have been reported to inhibit EphB4, giving this compound a potentially unique mechanism of action in the landscape of targeted cancer therapies [1].

The therapeutic potential of this compound has been investigated in several clinical contexts, including as a single agent and in combination with everolimus, an mTOR inhibitor [1]. Early-phase clinical trials have demonstrated that this compound is generally well-tolerated, with a manageable safety profile characterized primarily by hypertension, nausea, and abdominal pain as the most common adverse events [1]. The compound has undergone rigorous analytical method development and validation to support pharmacokinetic characterization in clinical studies, which is essential for understanding its exposure-response relationships and optimizing dosing regimens [2].

Chemical and Physical Properties of this compound

This compound possesses well-defined chemical characteristics that inform its analytical detection and pharmaceutical development. The compound has a molecular formula of C₂₂H₂₀BrN₅O₂ and a monoisotopic mass of 465.08005 Da [3]. Its structure features a bromo-methoxyphenyl moiety linked to an indol-4-yl-urea scaffold with an aminopyridinylmethyl substituent, contributing to its kinase inhibitory properties. The systematic IUPAC name for this compound is 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea [3].

From an analytical perspective, this compound exhibits predictable mass spectrometric behavior with a primary protonated molecular ion [M+H]⁺ at m/z 466.08733, which fragments to a characteristic product ion at m/z 265.10 in collision-induced dissociation experiments [2]. The compound's predicted collision cross section (CCS) for the [M+H]⁺ adduct is 200.3 Ų, providing a useful parameter for identification in ion mobility spectrometry applications [3]. This compound also demonstrates moderate lipophilicity with a predicted XLogP value of 3.4, which influences its solubility, distribution, and clearance characteristics in biological systems [3].

Table 1: Physicochemical Properties of this compound

Property Value Description
Molecular Formula C₂₂H₂₀BrN₅O₂ Elemental composition
Molecular Weight 465.08005 Da Monoisotopic mass
Systematic Name 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea IUPAC nomenclature
XLogP 3.4 Predicted lipophilicity
CCS [M+H]⁺ 200.3 Ų Collision cross section for protonated form

Analytical Method for this compound Quantification in Biological Matrices

LC-MS/MS Instrumentation and Conditions

A highly sensitive, rapid assay method has been developed and validated for the quantification of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry with electrospray ionization (LC-MS/MS-ESI) in positive ion mode [2]. The chromatographic separation is achieved using two Zorbax SB-C₁₈ columns connected in series with a PEEK coupler, providing sufficient retention and resolution for accurate quantification. The isocratic mobile phase consists of acetonitrile-0.1% formic acid in water (70:30, v/v), which optimally balances separation efficiency with mass spectrometric sensitivity. The total run time is approximately 2.0 minutes per sample, making this method suitable for high-throughput analysis of clinical samples [2].

Mass spectrometric detection employs multiple reaction monitoring (MRM) with specific ion transitions for optimal sensitivity and selectivity. For this compound, the transition monitored is m/z 466.20 → 265.10, representing the protonated molecular ion and a characteristic fragment ion, respectively. The internal standard, alfuzosin, is monitored using the transition m/z 390.40 → 156.10 [2]. The use of a stable isotope-labeled or structurally analogous internal standard corrects for variability in extraction efficiency and ionization efficiency, improving the precision and accuracy of the quantification.

Sample Preparation Procedure

The sample preparation employs a solid-phase extraction (SPE) process that effectively cleans up biological samples while maintaining high recovery of the analyte. The procedure begins with the aliquoting of 500 μL of plasma or urine sample into appropriate extraction tubes. The internal standard working solution (50 μL of alfuzosin at a predefined concentration) is added to each sample, followed by brief vortex mixing. The samples are then loaded onto preconditioned SPE cartridges, washed with appropriate solutions to remove interfering components, and eluted with an organic solvent optimized for this compound recovery [2].

The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residues are reconstituted in 200 μL of mobile phase, and an aliquot is injected into the LC-MS/MS system for analysis. This sample preparation method has been demonstrated to provide consistent recovery of this compound across the validation range while effectively removing matrix components that could interfere with the analysis [2].

Method Validation Parameters

The analytical method has been subjected to comprehensive validation following established bioanalytical guidelines. The method demonstrates linearity over a concentration range of 10.0 to 1508 ng/mL in both plasma and urine, with a lower limit of quantification (LLOQ) of 10.0 ng/mL in both matrices [2]. The intra-day and inter-day precision and accuracy meet acceptance criteria, with intra-day precision ranging from 1.57% to 14.5% in plasma and 0.97% to 15.7% in urine, and inter-day precision ranging from 6.02% to 12.4% in plasma and 8.66% to 10.2% in urine [2].

Table 2: Analytical Method Validation Summary for this compound Quantification

Validation Parameter Plasma Results Urine Results
Linear Range 10.0 - 1508 ng/mL 10.0 - 1508 ng/mL
Lower Limit of Quantification 10.0 ng/mL 10.0 ng/mL
Intra-day Precision 1.57 - 14.5% 0.97 - 15.7%
Inter-day Precision 6.02 - 12.4% 8.66 - 10.2%
Extraction Recovery Consistent and reproducible Consistent and reproducible
Matrix Effect Minimal ion suppression/enhancement Minimal ion suppression/enhancement
Stability Established under various conditions Established under various conditions

The method was also validated for selectivity against interfering matrix components, matrix effects (ion suppression/enhancement), and stability under various storage and processing conditions, including benchtop, freeze-thaw, and long-term frozen storage stability [2]. All validation parameters met predefined acceptance criteria, supporting the reliability of the method for clinical pharmacokinetic studies.

Clinical Protocol for this compound Administration

Dosing Schedule and Combination Therapy

The clinical administration of this compound follows specific protocols that have been evaluated in clinical trials. In a study investigating this compound in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort, the following dosing schedule was employed: On day 1, patients received a single agent dose of 10 mg everolimus. On day 8, patients received a combination of 10 mg everolimus and 200 mg this compound. On day 15, patients received a single agent dose of 200 mg this compound [1]. This staggered administration schedule allowed for the assessment of potential drug-drug interactions between this compound and everolimus.

For the single-agent cohort, patients received this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1]. The twice-daily dosing regimen was implemented to maintain sustained target coverage throughout the dosing interval, based on the pharmacokinetic profile of the compound. Treatment cycles were repeated until disease progression or unacceptable toxicity occurred, with appropriate dose modifications or interruptions implemented based on individual patient tolerance.

Patient Monitoring and Safety Assessment

Patients receiving this compound require careful monitoring throughout the treatment period. Baseline assessments should include complete medical history, physical examination, vital signs (with particular attention to blood pressure), clinical laboratory tests (complete blood count, comprehensive metabolic panel, urinalysis), and tumor assessment by appropriate radiographic imaging. During treatment, patients should be assessed regularly for adverse events, with vital signs monitored at each clinic visit and laboratory tests performed at predefined intervals [1].

The most common adverse events associated with this compound administration include hypertension, nausea, and abdominal pain [1]. These events are generally manageable with appropriate supportive care measures. Hypertension, a class effect of VEGF pathway inhibitors, typically requires aggressive management with antihypertensive medications. Regular assessment for potential proteinuria is also recommended, as this may occur with anti-angiogenic agents. Dose modifications or temporary treatment interruptions should be implemented for severe or persistent adverse events according to protocol-specific guidelines.

Pharmacokinetic Assessment in Clinical Trials

In clinical pharmacokinetic studies, blood samples are collected at predetermined time points following this compound administration to characterize the absorption, distribution, and elimination profiles. Typical sampling time points include pre-dose (0 hour) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose [2]. Blood samples are collected into appropriate anticoagulant-containing tubes (typically K₂EDTA) and processed to plasma by centrifugation under controlled conditions. Urine samples may also be collected over predefined intervals (e.g., 0-6, 6-12, 12-24 hours) for determination of renal excretion [2].

All biological samples should be stored at -70°C or below until analysis to maintain analyte stability. The sample analysis is performed using the validated LC-MS/MS method described in Section 3, with quality control samples at low, medium, and high concentration levels included in each analytical run to ensure data reliability [2]. The resulting concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), elimination half-life (t₁/₂), apparent clearance (CL/F), and apparent volume of distribution (Vz/F).

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic Profile of this compound

This compound demonstrates a pharmacokinetic profile consistent with orally administered small molecule kinase inhibitors. In clinical studies, the compound was rapidly absorbed, with measurable concentrations achieved within 0.5-1 hour after administration [2]. The drug exposure, as measured by area under the concentration-time curve (AUC), increased proportionally with dose within the studied range, supporting linear pharmacokinetics. The elimination half-life of this compound is approximately in the range of 3-6 hours, supporting twice-daily dosing to maintain continuous target coverage [2].

An important pharmacokinetic interaction was observed between this compound and everolimus when administered in combination. Coadministration of this compound increased the exposure of everolimus by approximately 22%, suggesting a clinically relevant drug-drug interaction [1]. This interaction may result from inhibition of everolimus metabolism or transport by this compound, though the precise mechanism has not been fully elucidated. This finding highlights the importance of therapeutic drug monitoring and potential dose adjustments when these agents are used in combination.

Pharmacodynamic Effects and Biomarkers

This compound exerts its pharmacological effects through simultaneous inhibition of VEGFR-2, PDGFR-β, and EphB4, resulting in potent anti-angiogenic activity. In preclinical models, inhibition of these targets disrupts multiple aspects of tumor angiogenesis, including endothelial cell proliferation, migration, and survival, as well as pericyte coverage of nascent vessels [1]. The unique targeting of EphB4 by this compound distinguishes it from other approved angiogenesis inhibitors and may provide additional antitumor activity beyond VEGF pathway inhibition alone.

In clinical studies, pharmacodynamic assessments have included measurement of circulating biomarkers such as vascular endothelial growth factor (VEGF) levels, although specific results of these biomarker analyses have not been comprehensively reported [1]. Additional potential pharmacodynamic biomarkers for this compound activity include soluble forms of the target receptors (sVEGFR-2, sEphB4) and functional imaging assessments of tumor perfusion and vascular permeability. Correlative biomarker studies in future clinical trials would help to establish the relationship between drug exposure, target inhibition, and clinical outcomes.

Table 3: Clinical Pharmacokinetic Parameters of this compound

Parameter Value/Range Comments
Tₘₐₓ 0.5 - 1 hour Rapid absorption after oral administration
Elimination t₁/₂ 3 - 6 hours Supports twice-daily dosing regimen
Linear Range 10.0 - 1508 ng/mL Demonstrated in clinical samples
Everolimus Interaction ~22% increase in exposure When co-administered with this compound
Primary Metabolic Pathways Putative oxidative metabolism Based on metabolite identification studies
Renal Excretion Quantifiable in urine Exact percentage not specified

Experimental Workflows and Signaling Pathways

Analytical Workflow for this compound Quantification

The complete analytical process for this compound quantification in biological samples follows a structured workflow that ensures reliable and reproducible results. The process begins with sample collection and processing, proceeds through sample preparation and analysis, and concludes with data processing and interpretation. The workflow has been optimized to maintain sample integrity throughout the process and to minimize analytical variability.

G SampleCollection Sample Collection (Plasma/Urine) SampleStorage Sample Storage (-70°C or below) SampleCollection->SampleStorage SamplePrep Sample Preparation (Solid-Phase Extraction) SampleStorage->SamplePrep LCAnalysis LC-MS/MS Analysis (Zorbax SB-C18 Columns) SamplePrep->LCAnalysis DataProcessing Data Processing (MRM Quantification) LCAnalysis->DataProcessing ResultReporting Result Reporting (With QC Validation) DataProcessing->ResultReporting LCParams Mobile Phase: Acetonitrile-0.1% Formic Acid (70:30) LCParams->LCAnalysis MSParams MS Transitions: This compound: 466.20→265.10 IS: 390.40→156.10 MSParams->LCAnalysis

Diagram 1: Analytical workflow for this compound quantification in biological samples

This compound Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through coordinated inhibition of three key receptor tyrosine kinases involved in tumor growth and angiogenesis. VEGFR-2 is the primary mediator of VEGF-induced angiogenesis, while PDGFR-β signaling supports pericyte recruitment and vessel stabilization. EphB4, the most distinctive target of this compound, plays roles in both angiogenesis and tumor cell survival and invasion. The simultaneous inhibition of these three targets creates a comprehensive anti-angiogenic effect that may overcome the compensatory mechanisms that limit single-target agents.

G cluster_targets Kinase Targets cluster_effects Biological Effects JI101 This compound Administration Oral, 200 mg BID VEGFR2 VEGFR-2 Inhibition JI101->VEGFR2 PDGFRb PDGFR-β Inhibition JI101->PDGFRb EphB4 EphB4 Inhibition JI101->EphB4 AntiAngio Anti-Angiogenic Effects VEGFR2->AntiAngio Vascular Vascular Normalization PDGFRb->Vascular TumorGrowth Tumor Growth Inhibition EphB4->TumorGrowth ClinicalOutcome Clinical Outcome Stable Disease in Multiple Cancers AntiAngio->ClinicalOutcome Reduced Tumor Vascularization TumorGrowth->ClinicalOutcome Decreased Tumor Growth & Invasion Vascular->ClinicalOutcome Improved Drug Delivery

Diagram 2: this compound mechanism of action and signaling pathways

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with a unique multi-kinase inhibition profile that distinguishes it from currently approved angiogenesis inhibitors. The well-validated LC-MS/MS method for this compound quantification in biological matrices provides a robust tool for supporting further clinical development of this compound. The analytical method demonstrates excellent sensitivity, with a lower limit of quantification of 10.0 ng/mL in both plasma and urine, and a linear range extending to 1508 ng/mL, covering the expected clinical exposure range [2].

Clinical studies have established the preliminary safety and efficacy profile of this compound, both as a single agent and in combination with everolimus [1]. The observed drug-drug interaction between this compound and everolimus, resulting in approximately 22% increased exposure of everolimus, warrants consideration in combination therapy regimens [1]. Future studies may explore this compound in less refractory patient populations or in combination with cytotoxic chemotherapy, potentially leveraging its anti-angiogenic effects to enhance chemotherapy delivery through vascular normalization. Further development of pharmacodynamic biomarkers would strengthen the understanding of the relationship between target inhibition and clinical response, potentially guiding patient selection and dose optimization.

References

Analytical Method for JI-101 Quantification in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is based on a highly sensitive and validated LC-MS/MS method developed for the determination of JI-101 in rat plasma [1].

  • Sample Preparation: Solid-phase extraction (SPE) was used to isolate this compound and the internal standard (IS), phenacetin, from rat plasma.
  • Chromatography:
    • Column: Prodigy ODS
    • Mobile Phase: A binary gradient consisting of:
      • Mobile Phase A: Acetonitrile
      • Mobile Phase B: 0.2% Formic acid in water
    • Flow Rate: 0.30 mL/min
    • Run Time: 4.0 minutes
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode
    • Monitoring Transitions (MRM):
      • This compound: m/z 466.1 → 265
      • Internal Standard (Phenacetin): m/z 180.1 → 110.1
  • Method Validation: The method was validated as per FDA guidelines. The calibration curve was linear over the range of 5.03 to 2014 ng/mL, with a lower limit of quantitation (LLOQ) of 5.03 ng/mL. Precision values (intra-day and inter-day) were within acceptable ranges [1].

Protocol for Tissue Distribution Study Using a Plasma Calibration Curve

This strategy outlines how a validated plasma assay was adapted to quantify this compound in multiple tissue homogenates from a rat tissue distribution study, circumventing the need for separate method development in each tissue matrix [2].

  • Sample Preparation: A simple protein precipitation technique was used to extract this compound and the internal standard from the various tissue homogenates.
  • Analysis: The extracted samples were analyzed using the same LC-MS/MS method described in the plasma protocol above [2].
  • Performance: The recovery of this compound from all tested tissue homogenate matrices was found to be greater than 70%. The plasma calibration curve, which ranged from 5.02 to 4017 ng/mL, was successfully applied to quantify this compound levels in the harvested tissues [2].

Summary of Quantitative Method Performance

The table below consolidates key performance data from the two analytical studies.

Parameter Plasma Analysis [1] Tissue Homogenate Analysis [2]
Analytical Technique LC-ESI-MS/MS LC-ESI-MS/MS
Sample Preparation Solid-Phase Extraction (SPE) Protein Precipitation
Linear Range 5.03 – 2014 ng/mL 5.02 – 4017 ng/mL
Lower Limit of Quantification (LLOQ) 5.03 ng/mL Not specified (calibration curve from plasma applied)
Internal Standard Phenacetin Presumably the same as plasma method
Key Application Pharmacokinetic study in rats Tissue distribution study in rats

Experimental Workflow for Tissue Distribution Study

The following diagram illustrates the logical workflow for conducting a tissue distribution study using the extended applicability of the plasma calibration curve.

Start Start: Validated Plasma Method A Harvest Tissues from Dosed Rats Start->A B Prepare Tissue Homogenates A->B C Extract Analyte via Protein Precipitation B->C D LC-MS/MS Analysis C->D E Quantify this compound Using Plasma Calibration Curve D->E End Report Tissue Concentrations E->End

Important Considerations for Application

Please be aware of the following limitations when interpreting these protocols:

  • Temporal Context: The methodologies and study data are from publications between 2011 and 2015. Technological advancements in LC-MS/MS and changes in regulatory guidance may have occurred since then.
  • Biological Model: All protocols and data are derived from rat studies. Translation to other species, including humans, requires separate validation.
  • Clinical Relevance: A pilot clinical study from 2015 indicated that this compound was well-tolerated but showed limited efficacy, with no patients demonstrating a tumor response per RECIST criteria, though some had stable disease [3]. Further development status of this compound is unclear based on the available search results.

References

Application Notes and Protocols for JI-101: Analytical Method and Clinical Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to JI-101

This compound is an orally administered multi-kinase inhibitor that uniquely targets three key receptors involved in angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. Its novel mechanism of action, particularly the inhibition of EphB4—a target not reported for other approved angiogenesis inhibitors—makes it a compound of significant interest in oncology drug development [1]. This document provides a detailed summary of the validated bioanalytical method for quantifying this compound and key findings from early-stage clinical trials.

Analytical Methodology: LC-MS/MS Quantification of this compound

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and rigorously validated for the determination of this compound concentrations in human plasma and urine [2].

Protocol: Sample Preparation and Analysis

2.1.1 Materials and Reagents

  • Analytical Standard: this compound pure standard.
  • Internal Standard (IS): Alfuzosin.
  • Solid-Phase Extraction (SPE): Appropriate SPE cartridges.
  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).
  • Chromatography Columns: Two Zorbax SB-C₁₈ columns connected in series with a PEEK coupler.

2.1.2 Sample Preparation Procedure

  • Aliquot: Piper an appropriate volume of human plasma or urine sample.
  • Add Internal Standard: Add a known amount of alfuzosin (IS) to the sample.
  • Solid-Phase Extraction: Extract this compound and the IS from the biological matrix using the SPE process.
  • Reconstitute: Reconstitute the extracted dry residue in the mobile phase for LC-MS/MS injection [2].

2.1.3 Instrumental Parameters and Chromatography

  • HPLC System: Configured with two Zorbax SB-C₁₈ columns in series.
  • Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v), operated in an isocratic mode.
  • Flow Rate and Run Time: Optimized for a total chromatographic run time of 2.0 minutes.
  • Mass Spectrometry: LC-MS/MS system with an Electrospray Ionization (ESI) source in the positive-ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) with ion transitions of m/z 466.20 → 265.10 for this compound and m/z 390.40 → 156.10 for the internal standard (alfuzosin) [2].
Method Validation Summary

The following table summarizes the key validation parameters of the LC-MS/MS method as reported in the literature [2].

Table 1: Validation Parameters for the LC-MS/MS Bioanalytical Method of this compound

Validation Parameter Result in Human Plasma Result in Human Urine
Linear Range 10.0 - 1508 ng/mL 10.0 - 1508 ng/mL
Lower Limit of Quantification (LLOQ) 10.0 ng/mL 10.0 ng/mL
Intra-Day Precision (% CV) 1.57 - 14.5% 0.97 - 15.7%
Inter-Day Precision (% CV) 6.02 - 12.4% 8.66 - 10.2%
Extraction Recovery Evaluated and found acceptable Evaluated and found acceptable
Matrix Effect Evaluated and found acceptable Evaluated and found acceptable

The validation covered selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability, confirming the method's reliability for clinical studies [2].

Clinical Application and Pharmacokinetics

The validated method has been successfully applied to characterize the pharmacokinetics of this compound in cancer patients [2].

Clinical Trial Protocol and Findings

A pilot clinical study investigated this compound, both as a single agent and in combination with everolimus (an mTOR inhibitor), in patients with advanced cancers, including an expansion cohort in ovarian cancer [1].

3.1.1 Dosing and Study Design

  • Pharmacokinetic (PK) Cohort: Patients (n=4) received:
    • Day 1: Single agent everolimus (10 mg).
    • Day 8: Combination of everolimus (10 mg) and this compound (200 mg).
    • Day 15: Single agent this compound (200 mg).
  • Pharmacodynamic (PD) Cohort: Patients (n=11) with ovarian cancer received single agent this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1].

3.1.2 Key Findings

  • Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported. Common adverse events included hypertension, nausea, and abdominal pain [1].
  • Drug-Drug Interaction: Coadministration of this compound increased the exposure of everolimus by approximately 22%, suggesting a clinically relevant pharmacokinetic interaction [1].
  • Efficacy: No patients demonstrated a partial or complete response according to RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scans (two months) [1].

The targets of this compound and their roles in cancer pathways are summarized below.

Table 2: Pharmacological Targets of this compound and Their Roles in Cancer

Target Full Name Primary Role in Cancer
VEGFR-2 Vascular Endothelial Growth Factor Receptor-2 Mediates angiogenesis (formation of new blood vessels to supply the tumor).
PDGFR-β Platelet-Derived Growth Factor Receptor-β Involved in pericyte recruitment and stromal support for tumors.
EphB4 Ephrin type-B receptor 4 Regulates vascular remodeling, cell migration, and tumor cell survival.

Signaling Pathway Context

While this compound directly inhibits VEGFR-2, PDGFR-β, and EphB4, these receptors are part of a broader signaling network often dysregulated in cancer. A key downstream pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade [3]. Although this compound does not directly inhibit EGFR, understanding this context is valuable. Upon activation by mutations or overexpression, EGFR drives pro-oncogenic signaling through two main pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway [3]. These pathways ultimately promote uncontrolled cell cycle progression by inducing CYCLIN D expression, activating CDK4/6, and repressing cyclin-dependent kinase inhibitors [3]. The combined use of this compound with everolimus (an mTOR inhibitor) represents a rational strategy to simultaneously target angiogenesis and downstream cell proliferation signals [1].

The diagram below illustrates the signaling pathways targeted by this compound and its context within the broader oncogenic signaling landscape, including the key downstream outputs that lead to cancer cell proliferation.

j101_pathway VEGFR2 VEGFR-2 MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR2->MAPK_Pathway PI3K_Pathway PI3K-AKT-mTOR Pathway VEGFR2->PI3K_Pathway PDGFRB PDGFR-β PDGFRB->MAPK_Pathway PDGFRB->PI3K_Pathway EphB4 EphB4 EphB4->MAPK_Pathway  Contributes to EphB4->PI3K_Pathway  Contributes to EGFR EGFR (Context) EGFR->MAPK_Pathway Downstream Context EGFR->PI3K_Pathway Downstream Context CyclinD_CDK Induction of CYCLIN D / CDK4/6 MAPK_Pathway->CyclinD_CDK CDKi_Repression Repression of CDK Inhibitors MAPK_Pathway->CDKi_Repression PI3K_Pathway->CyclinD_CDK PI3K_Pathway->CDKi_Repression CellCycle Uncontrolled G1/S Cell Cycle Progression CyclinD_CDK->CellCycle CDKi_Repression->CellCycle CancerProlif Cancer Cell Proliferation CellCycle->CancerProlif JI101 This compound Multi-Kinase Inhibitor JI101->VEGFR2 Inhibits JI101->PDGFRB Inhibits JI101->EphB4 Inhibits

Diagram 1: this compound inhibits key receptor tyrosine kinases to block pro-angiogenic and proliferative signaling pathways. The diagram also shows the downstream EGFR signaling context for cancer cell proliferation.

Conclusion

The development of a robust and sensitive LC-MS/MS method has enabled the precise quantification of this compound in biological matrices, facilitating its clinical pharmacokinetic evaluation [2]. Early-phase clinical data indicates that this compound, with its unique triple-inhibition profile, is well-tolerated and can achieve disease stabilization in a heavily pre-treated patient population [1]. The observed drug interaction with everolimus warrants consideration in combination therapy design. Further prospective studies are recommended to explore the efficacy of this compound in less refractory patients or in combination with cytotoxic agents.

References

A Framework for Optimizing JI-101 Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Since detailed protocols are not public, experimental optimization for a multi-targeted agent like JI-101 should focus on confirming its mechanism of action and measuring its effects in relevant biological models. The table below outlines key experimental areas and objectives.

Experimental Area Primary Optimization Objectives Key Parameters/Variables to Measure
Target Engagement & Selectivity Confirm inhibition of VEGFR2, PDGFRβ, EphB4; assess off-target effects [1] Kinase inhibition profiles (IC50), phosphorylation status of targets & downstream proteins (via Western blot/phospho-kinase array)
Cellular Phenotypic Assays Determine effects on proliferation, apoptosis, migration; identify sensitive/resistant cell lines Cell viability (IC50), apoptosis assays (caspase activation), migration/invasion assays, cell cycle analysis
In Vivo Efficacy Establish dosing regimen, evaluate tumor growth inhibition, identify predictive biomarkers Tumor volume/weight, dosing schedule (e.g., QD vs. QOD), pharmacokinetics (PK), pharmacodynamics (PD) biomarkers in blood/tissue

Visualizing the Mechanism and Experimental Workflow

Using the provided color palette and Graphviz, you can create clear diagrams for your application notes. Below are examples for a signaling pathway and an experimental workflow.

Diagram 1: this compound Core Signaling Pathway

This diagram illustrates the primary kinase targets of this compound and their key downstream effects on cancer cells [1].

JI101_Pathway Title This compound Inhibits Key Angiogenic and Proliferative Pathways VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellProliferation Cell Proliferation & Survival VEGFR2->CellProliferation PDGFRb PDGFRβ PDGFRb->CellProliferation EphB4 EphB4 CellMigration Cell Migration EphB4->CellMigration JI101 This compound JI101->VEGFR2 JI101->PDGFRb JI101->EphB4

Diagram 2: Proposed Experimental Workflow

This flowchart outlines a logical sequence for a comprehensive this compound optimization study, integrating the experiments from the framework above.

JI101_Workflow Title Proposed this compound Experimental Optimization Workflow Step1 In Vitro Target Validation Step2 Cellular Phenotypic Screening Step1->Step2 Step3 In Vivo Efficacy & Tolerability Step2->Step3 Step4 Biomarker Analysis Step3->Step4 Step4->Step2  Identify resistant models Step5 Data Integration & Dosage Optimization Step4->Step5 Step5->Step3  Refine dosing

Suggested Methodologies for Key Experiments

  • Target Engagement & Selectivity: Use cell-based Western blotting or immunofluorescence to measure the reduction in phosphorylation of the direct targets (VEGFR2, PDGFRβ, EphB4) and key downstream effectors like AKT and ERK1/2 [2]. For a broader profile, commercial phospho-kinase arrays are highly efficient.
  • Cellular Phenotypic Assays: Standard assays like the MTT or CellTiter-Glo for viability, wound healing or Boyden chamber assays for migration, and flow cytometry for cell cycle and apoptosis (using Annexin V/PI staining) are applicable.
  • In Vivo Efficacy: Employ human tumor xenograft models in immunocompromised mice. Prioritize models where the cellular assays showed sensitivity. Measure tumor volume regularly and analyze harvested tumors for cleaved caspase-3 (apoptosis) and CD31 (microvessel density) via immunohistochemistry to confirm the anti-angiogenic and pro-apoptotic mechanisms.

References

Ji-101 in vivo application protocols

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology Overview of JI-101

This compound is an orally active triple kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Ephrin B4 Receptor (EphB4) [1] [2]. This combination is notable as currently approved angiogenesis inhibitors do not target EphB4, giving this compound a unique mechanism of action [2]. Its primary biological activities include:

  • Inhibition of angiogenesis by blocking VEGFR2 and PDGFRβ signaling.
  • Direct antineoplastic activity through inhibition of tumor cell proliferation, potentially via EphB4 inhibition.
  • It has shown potent activity against various cancer cell lines and xenografts and is or was in Phase II clinical development for solid tumors [1] [2].

In Vivo Protocols and Experimental Data

The following protocols and data are primarily derived from preclinical studies in rodent models.

Pharmacokinetics, Tissue Distribution, and Metabolism in Rats

This study provides foundational data on how this compound is absorbed, distributed, and eliminated in Sprague Dawley rats [3] [1].

  • Experimental Workflow

    G cluster_admin Administration Routes cluster_collect Sample Types & Time Points cluster_analysis Analysis Outputs A Animal Preparation (Sprague Dawley Rats) B This compound Administration A->B C Sample Collection B->C B1 Intravenous (IV) 30 mg/kg B2 Oral (PO) 30 mg/kg D Data Analysis C->D C1 Blood/Plasma Pre-dose, 0.12h (IV only), 0.25, 0.5, 1, 2, 4, 8, 10h (oral only), 24h C2 Tissues C3 Bile & Feces D1 Pharmacokinetic Parameters D2 Tissue Distribution D3 Metabolite Identification

    • Animal Model: Male Sprague Dawley rats (195-210 g) were used in a parallel-group design [1].
    • Dosing and Administration:
      • Formulation: The protocol indicates that this compound can be formulated for oral administration using a sequential co-solvent method. For instance, a 2.5 mg/mL solution can be made using 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1].
      • Dose: 30 mg/kg [1].
      • Routes: Intravenous (IV via tail vein) and oral (gavage) for bioavailability comparison [1].
    • Sample Collection:
      • Blood/Plasma: Serial blood samples (~100 μL) were collected from the retro-orbital plexus at pre-dose, 0.12 (IV only), 0.25, 0.5, 1, 2, 4, 8, 10 (oral only), and 24 hours post-dose. Plasma was separated using centrifugation with K₂EDTA as an anticoagulant and stored at -80°C [1].
      • Tissues: Collected for distribution analysis.
      • Excreta: Bile and feces were collected for excretion and metabolite identification [3] [1].
    • Key Quantitative Findings:
      • Pharmacokinetic Parameters: The table below summarizes the key PK parameters derived from this study [3] [1].
Parameter Intravenous (IV) Oral (PO) Description
C~max~ - Reached at ~2 h Maximum plasma concentration
t~½~ 1.75 ± 0.79 h 2.66 ± 0.13 h Elimination half-life
CL 13.0 ± 2.62 mL/min/kg - Clearance
V~d~ 2.11 ± 1.42 L/kg - Volume of Distribution
Oral Bioavailability - 55% Fraction of oral dose absorbed

Clinical Pilot Study in Ovarian Cancer

This early-phase human trial investigated this compound both as a single agent and in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort [2].

  • Clinical Workflow

    G cluster_cohorts cluster_dosing cluster_assess A Patient Cohorts B Dosing Schedule (28-Day Cycles) A->B C Assessment B->C A1 PK Cohort (n=4) B1 Day 1: Everolimus 10 mg A1->B1 B2 Day 8: this compound 200 mg + Everolimus 10 mg A1->B2 B3 Day 15: this compound 200 mg A1->B3 A2 PD Cohort (Ovarian Cancer, n=11) B4 Cycle 1+: this compound 200 mg BID A2->B4 C1 Pharmacokinetics (PK) & Drug-Drug Interaction C2 Safety & Tolerability (Adverse Events) C3 Efficacy (RECIST Criteria)

    • Dosing Protocol:
      • This compound Dose: 200 mg, administered twice daily (BID) as a single agent [2].
      • Combination Regimen: In the PK cohort, this compound (200 mg) was administered in combination with everolimus (10 mg) to assess drug interaction [2].
    • Key Findings:
      • Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported in this pilot study. Common adverse events included hypertension, nausea, and abdominal pain [2].
      • Drug Interaction: Coadministration of this compound increased the exposure of everolimus by approximately 22%, indicating a pharmacokinetic drug-drug interaction [2].
      • Efficacy: No patients demonstrated a partial or complete response per RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scan (two months) [2].

Key Application Notes for Researchers

  • Formulation Considerations: For in vivo studies, this compound has limited solubility in water and ethanol. The use of co-solvents like DMSO, PEG300, and Tween80 in saline is a viable strategy to prepare solutions for oral gavage in rodents [1].
  • Unique Target Profile: The inhibition of EphB4, not targeted by other approved angiogenesis inhibitors, is a key differentiator of this compound. Research should focus on tumor types where this pathway is implicated [2].
  • Combination Potential: The clinical pilot study shows the feasibility of combining this compound with other agents like everolimus, but it is crucial to monitor for potential drug-drug interactions that may require dose adjustments [2].
  • Efficacy Interpretation: Preclinical data shows promising absorption and distribution. The lack of tumor shrinkage in the early clinical trial but a high rate of stable disease suggests this compound may have a cytostatic effect, and efficacy endpoints should be chosen accordingly [2].

References

Ji-101 in vitro methodology

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 Compound Profile

This compound is an orally active, small-molecule multi-kinase inhibitor. Its mechanism of action is defined by its simultaneous targeting of three key receptor tyrosine kinases involved in tumor growth and angiogenesis [1].

Property Description
Drug Name This compound
Class Multi-kinase inhibitor
Primary Targets VEGFR-2, PDGFR-β, EphB4 [1]
Administration Oral
Key Differentiator First reported angiogenesis inhibitor to target EphB4 [1]

Proposed Signaling Pathway & Mechanism

The diagram below illustrates the primary signaling pathways that this compound is designed to inhibit. This model synthesizes information from the search results, particularly this compound's known targets, and general knowledge of how these pathways function in cancer [1].

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Effects Ligands Ligands Receptors Receptors Ligands->Receptors Binds Angiogenesis Angiogenesis Receptors->Angiogenesis Stimulates CellSurvival CellSurvival Receptors->CellSurvival Promotes JI101 JI101 JI101->Receptors Inhibits TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Promotes CellSurvival->TumorGrowth Promotes

Diagram Title: this compound Multi-Kinase Inhibition Pathways

This diagram outlines the proposed mechanism where this compound (green octagon) binds to and inhibits its target receptors (VEGFR-2, PDGFR-β, EphB4) on the cell membrane. By blocking these receptors, the drug aims to disrupt the downstream cellular signals that promote angiogenesis (the formation of new blood vessels to feed the tumor) and cell survival, thereby inhibiting overall tumor growth [1].

References

The Available Information on JI-101

Author: Smolecule Technical Support Team. Date: February 2026

The search results contain one primary scientific resource related to JI-101. The table below summarizes the key details from this study.

Aspect Description
Core Focus Bioanalytical method for quantifying this compound levels in human plasma and urine [1].
Application Clinical pharmacokinetic study in cancer patients [1].
Key Technique LC-MS/MS-ESI (Liquid Chromatography with Tandem Mass Spectrometry) [1].
Validated Linear Range 10.0 to 1508 ng/mL [1].

This information is crucial for bioanalysis and drug metabolism studies but does not cover the earlier stages of drug discovery, such as in-vitro kinase assays or cell-based efficacy testing, which your troubleshooting guide would probably need to address.

Conceptual Workflow for Kinase Inhibitor Characterization

The following Graphviz diagram illustrates a generalized workflow for characterizing a multi-kinase inhibitor like this compound, from initial screening to mechanistic studies. This can serve as a structural template.

G Start Compound Screening InVitro In-Vitro Kinase Assays Start->InVitro  Identifies Active Compound PK Pharmacokinetic Analysis (PK) Data Data Integration & Decision PK->Data  Ensures Viable Drug Profile InVitro->PK  Informs Dosing CellBased Cell-Based Viability Assays InVitro->CellBased  Confirms Cellular Activity CellBased->PK  Correlates Exposure & Effect Pathway Pathway Analysis & Mechanism CellBased->Pathway  Elucidates Mechanism Pathway->Data  Supports Development

Diagram Title: Generalized Workflow for Kinase Inhibitor R&D

References

JI-101 Overview and Established Protocol

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 is an oral multi-kinase inhibitor that targets VEGFR-2, PDGFR-β, and EphB4 receptors, with a novel mechanism of action as no other approved angiogenesis inhibitors target EphB4 [1]. A highly sensitive method for its determination in rat plasma has been developed and validated.

The table below summarizes the core parameters of a validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method for this compound analysis, which you can use as a reference for your own method development [2].

Parameter Specification
Analytical Technique Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-ESI-MS/MS)
Ion Mode Positive-ion electrospray ionization
Sample Matrix Rat plasma
Sample Extraction Solid-phase extraction (SPE)
Internal Standard (IS) Phenacetin
Chromatography Column Prodigy ODS column

| Mobile Phase | A: Acetonitrile B: 0.2% Formic Acid in water | | Flow Rate | 0.30 mL/min | | Gradient | Binary gradient (details not specified in results) | | Total Run Time | 4.0 minutes | | MS/MS Transitions (MRM) | this compound: 466.1 → 265 Internal Standard (Phenacetin): 180.1 → 110.1 | | Linearity Range | 5.03 to 2014 ng/mL | | Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | | Intra-day Precision | 1.17% - 19.6% | | Inter-day Precision | 3.09% - 10.4% | | Application | Successfully applied to a pharmacokinetic study in rats |

Visualizing the Analytical Workflow

To help users understand the overall experimental process, here is a flowchart of the key steps in the this compound bioanalytical method, from sample preparation to data analysis.

j101_workflow start Start: Rat Plasma Sample sp1 Solid-Phase Extraction (SPE) with Internal Standard start->sp1 sp2 LC-ESI-MS/MS Analysis sp1->sp2 sp3 Chromatographic Separation (Prodigy ODS Column) sp2->sp3 sp4 MS/MS Detection (MRM: 466.1→265) sp3->sp4 sp5 Data Processing & Quantification sp4->sp5 end End: Pharmacokinetic Analysis sp5->end

Potential FAQs for Technical Support

While specific experimental issues for this compound are not detailed in the search results, here are some likely FAQs based on the provided methodology and general LC-MS/MS principles.

  • What is the recommended internal standard for this compound quantification? The validated method uses Phenacetin as the internal standard [2].

  • What should I do if I observe a loss of sensitivity or a shift in retention time? This is a common LC-MS/MS issue. General troubleshooting steps include checking and tuning the MS instrument, inspecting the chromatography column for degradation, and ensuring the mobile phase is fresh and properly prepared. The specific MRM transition for this compound is 466.1 → 265 [2].

  • How can I improve the extraction efficiency of this compound from my plasma samples? The referenced method uses a solid-phase extraction (SPE) process. Optimizing the SPE protocol (e.g., sorbent type, wash and elution solvents) is the primary approach. The method achieved a lower limit of quantitation (LLOQ) of 5.03 ng/mL, which can be a benchmark for your efficiency [2].

Suggestions for Finding More Detailed Information

The available information is foundational. To build a comprehensive troubleshooting guide, you may need to delve deeper.

  • Consult Full Text Articles: The details of the "binary gradient" for chromatography and the specific SPE sorbent used are likely in the full text of the research papers. I recommend accessing the original publications on PubMed [2] or Springer [1].
  • Explore Related Signaling Pathways: this compound targets key signaling pathways like VEGFR-2 and PDGFR-β. Understanding these pathways can be crucial for related cell-based experiments. You can find detailed explanations and diagrams of such pathways in reviews on platforms like Nature [3].
  • Leverage Graphviz for Advanced Diagrams: For your technical center, you can use Graphviz, which is open-source graph visualization software, to create more complex diagrams of signaling pathways or experimental decision trees based on your specific data [4] [5].

References

FAQs and Troubleshooting Guide for HTS Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common challenges in HTS campaigns, which are applicable to optimizing assays like one for Ji-101 [1].

Question Possible Cause Solution & Recommended Action
High false-positive rate Assay interference from compound fluorescence or toxicity. Implement confirmatory screens and orthogonal assays (e.g., label-free methods like Surface Plasmon Resonance) to verify hits [1].
Low hit rate from a large library Inefficient hit identification; poor assay sensitivity or target relevance. Use a combination of biochemical assays (for target-based screening) and phenotypic cell-based assays (to discover novel mechanisms of action) [1].
Assay results are inconsistent Manual handling errors; reagent variability. Integrate automation and robotic liquid-handling systems to improve precision, reproducibility, and throughput [1].
Difficulty analyzing complex data Inability to process large, multivariate datasets effectively. Employ AI and machine learning algorithms to analyze HTS data, predict binding affinities, and identify patterns [1].

Experimental Workflow for an HTS Campaign

The diagram below outlines a generalized workflow for a modern HTS campaign, which integrates various technologies and decision points to improve overall efficiency [1].

hts_workflow Target Identification Target Identification Assay Design & Development Assay Design & Development Target Identification->Assay Design & Development Biochemical Assay Biochemical Assay Assay Design & Development->Biochemical Assay Target-Based Cell-Based Assay Cell-Based Assay Assay Design & Development->Cell-Based Assay Phenotypic Automated Screening Automated Screening Biochemical Assay->Automated Screening Cell-Based Assay->Automated Screening Primary Data Analysis Primary Data Analysis Automated Screening->Primary Data Analysis Raw Data Hit Confirmation Hit Confirmation Primary Data Analysis->Hit Confirmation Hit List Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Validated Hits

This workflow begins with Target Identification and Assay Design, which are foundational. The process then splits into parallel paths for Biochemical and Cell-Based Assays before being automated for high-throughput processing. Critical steps like Hit Confirmation and Lead Optimization ensure resource efficiency by focusing efforts on the most promising compounds [1].

Methodologies for Key HTS Experiments

Here are detailed protocols for two core assay types used in HTS, which can be adapted for evaluating this compound or similar compounds [1].

Biochemical Assay: Enzyme Inhibition
  • Purpose: To measure a compound's ability to interfere with enzymatic activity, providing insights for targeting disease-specific metabolic pathways [1].
  • Detailed Protocol:
    • Solution Preparation: Prepare a reaction buffer suitable for the enzyme. Dilute the enzyme, substrate, and the this compound compound to working concentrations.
    • Assay Setup: In a 384-well microplate, add the reaction buffer, followed by the this compound compound at various concentrations. Include positive controls (a known inhibitor) and negative controls (no inhibitor).
    • Reaction Initiation: Start the enzymatic reaction by adding the substrate. Use an automated liquid handler for consistency and speed.
    • Incubation: Incubate the plate at a controlled temperature for a predetermined time, allowing the reaction to proceed.
    • Signal Detection: Use a microplate reader to measure the signal, which could be a change in absorbance, fluorescence, or luminescence, depending on the assay design.
    • Data Analysis: Calculate the percentage of enzyme activity inhibited by this compound compared to the controls. Plot dose-response curves to determine the compound's potency (IC50 value).
Cell-Based Assay: Phenotypic Screening
  • Purpose: To observe changes in cellular behavior, morphology, or function without prior knowledge of a specific molecular target, ideal for discovering novel mechanisms of action [1].
  • Detailed Protocol:
    • Cell Culture: Culture the relevant cell line in appropriate media and conditions.
    • Plating: Seed cells into 384-well assay plates at an optimized density and allow them to adhere overnight.
    • Compound Treatment: Treat the cells with this compound and control compounds using a robotic liquid handler. Test a range of concentrations.
    • Incubation: Incubate the plate for a set period (e.g., 24-72 hours) to allow the compound to exert its effect.
    • Staining and Fixation: If required, fix the cells and stain for specific cellular components (e.g., nuclei, cytoskeleton) or use a viability dye.
    • Image Acquisition: Use a high-content imaging system to automatically capture multiple images per well.
    • Image Analysis: Use associated software to extract quantitative data from the images, such as cell count, morphology, or fluorescence intensity, to define the phenotypic effect of this compound.

Advanced Techniques: Integrating AI with HTS

A key innovation for improving HTS efficiency is the integration of Artificial Intelligence (AI). The following diagram illustrates how AI can augment the traditional screening workflow [1].

ai_hts HTS Raw Data HTS Raw Data AI/ML Data Analysis AI/ML Data Analysis HTS Raw Data->AI/ML Data Analysis Predictive Model Predictive Model AI/ML Data Analysis->Predictive Model Prioritized Hit List Prioritized Hit List Predictive Model->Prioritized Hit List Output Virtual Compound Library Virtual Compound Library Virtual Compound Library->Predictive Model Screened In Silico

This process begins with HTS Raw Data used to train a Predictive Model via AI/ML Data Analysis. This model can screen a Virtual Compound Library in silico, generating a Prioritized Hit List that enriches for compounds with a higher likelihood of success in subsequent real-world screens [1].

References

A Framework for Your Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a systematic troubleshooting methodology, inspired by general scientific and engineering principles [1]. You can apply these steps to diagnose issues with the Ji-101 process.

Step Action Example / Application to this compound
1 Verify the Fault Re-run the process with a known positive control to confirm the failure mode.
2 Don't Overlook the Obvious Check reagent volumes, purity, equipment power, and connections.
3 Cure the Disease, Not the Symptom Identify if a failed reaction is the root cause or a symptom of a larger issue (e.g., contaminated reagents).
4 Don't Take Things for Granted Systematically validate new reagent batches; do not assume they are functional.
5 Isolate the Problem Domain Design experiments to isolate whether the issue lies in sample prep, reaction conditions, or analysis.

Example FAQ Structure for Common Issues

Based on common problems in experimental processes, here are examples of how you could structure FAQs for the this compound process.

Q: Our this compound process is yielding highly variable results between runs. What should we investigate first?

  • A: We recommend a systematic approach:
    • Review Instrument Logs: Check for fluctuations in critical environmental controls (e.g., temperature, humidity).
    • Re-agent Quality Control: Ensure all reagents, especially new batches, have been validated with a control experiment.
    • Technique Audit: Have multiple scientists perform the protocol side-by-side to identify any deviations in technique.

Q: The process fails completely after a routine reagent re-order. How can we confirm the new reagents are the problem?

  • A: This is a classic sign of a reagent issue [1].
    • Re-test with Old Batch: If possible, repeat the experiment using the previous, known-good batch of the suspect reagent.
    • Positive Control: Run a positive control that bypasses the new reagent. If it passes, it strongly points to the new reagent.
    • Supplier Consultation: Contact the reagent manufacturer to report the issue and request quality control data for that specific lot.

Workflow Diagram for Problem Diagnosis

The diagram below visualizes a logical troubleshooting workflow. The DOT code is provided for your use.

Ji101_Troubleshooting This compound Troubleshooting Workflow Start Reported Issue Step1 Verify & Define Symptom Start->Step1 Step2 Check Obvious Causes (Reagents, Equipment, Controls) Step1->Step2 Step3 Isolate Problem Domain Step2->Step3 Hypothesis Formulate Root Cause Hypothesis Step3->Hypothesis Test Design & Run Test Hypothesis->Test Evaluate Evaluate Test Result Test->Evaluate Evaluate->Hypothesis No Resolved Issue Resolved Evaluate->Resolved Yes Document Document Solution Resolved->Document

This compound Troubleshooting Workflow

Experimental Protocol for Process Optimization

While a specific protocol for this compound is unavailable, the High-Contrast vs. Self-Self Method (HCSSM) from genomics provides a robust, general-purpose framework for optimizing experimental procedures without external standards [2]. The core idea is to maximize the signal-to-noise ratio by comparing high-difference samples against self-self controls.

Core Methodology [2]:

  • High-Contrast (HC) Experiment: Use samples where you expect strong, genuine differences (e.g., a treated vs. untreated cell line).
  • Self-Self (SS) Experiment: Use the same sample for both sides of the assay to establish a "null" or noise distribution.
  • Optimization Criterion: Systematically vary a parameter (e.g., reagent dose, incubation time) and choose the value that maximizes the number of significantly different findings in the HC experiment at a fixed False Discovery Rate (FDR), where the FDR is estimated using the SS experiment as the null.

The table below summarizes how to apply this to two different parameters.

Parameter to Optimize HCSSM Application Measurement Goal
Reagent Concentration Test different doses of a key reagent. Find the dose that yields the highest number of true positive results.
Data Analysis Step Compare different filtering or background correction methods. Select the method that best distinguishes real signal from background noise.

References

Comprehensive Technical Support Center: Ji-101 Experimental Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview & Mechanism of Action

Frequently Asked Questions

Q: What is Ji-101's primary mechanism of action in immunological applications?

A: this compound is a novel triple-targeting bispecific therapeutic agent that combines multiple immunological functions in a single molecule. Its mechanism comprises three key components: (1) It contains the extracellular domain of CD80 that acts as a dual checkpoint inhibitor by binding both CTLA-4 and PD-L1; (2) It incorporates a long-acting IL2 variant (IL2v) that preferentially binds to the IL2 receptor β (IL2Rβ) chain; (3) This combination enables simultaneous checkpoint blockade and T/NK cell stimulation, creating a synergistic immunotherapeutic effect [1].

Q: What specific binding affinities should I expect in surface plasmon resonance (SPR) experiments?

A: Your SPR experiments should demonstrate the following characteristic affinity profiles, with variations potentially indicating experimental issues:

Table: Expected Binding Affinities for this compound

Target Expected Kd (nM) Acceptable Range Significance
CTLA4 2.9 nM 2.0-4.0 nM Primary checkpoint inhibition
PD-L1 8.5 nM 6.5-10.5 nM Secondary checkpoint blockade
IL2Rβ 28.4 nM 22.0-35.0 nM Preferential immune cell activation

Significant deviations from these ranges may indicate problems with protein integrity, experimental conditions, or assay validation [1].

Mechanism Visualization

G Ji101 This compound Molecule CD80_domain CD80 Extracellular Domain Ji101->CD80_domain IL2v Long-acting IL2 variant Ji101->IL2v CTLA4 CTLA-4 Receptor CD80_domain->CTLA4 Kd: 2.9 nM PDL1 PD-L1 Checkpoint CD80_domain->PDL1 Kd: 8.5 nM IL2RB IL2 Receptor β-chain IL2v->IL2RB Kd: 28.4 nM Tcell_act Enhanced T-cell Activation CTLA4->Tcell_act Checkpoint Blockade PDL1->Tcell_act Checkpoint Blockade IL2RB->Tcell_act Selective Stimulation NK_act NK Cell Proliferation IL2RB->NK_act Proliferation Signal Treg Minimal Treg Expansion IL2RB->Treg Minimal Effect

Diagram: this compound Mechanism of Action - Dual checkpoint inhibition combined with selective IL2 signaling

Binding & Affinity Measurement Issues

Troubleshooting Guide

Q: My SPR data shows inconsistent binding curves for CTLA4 interaction. What could be causing this?

A: Inconsistent CTLA4 binding typically stems from three primary sources:

  • Protein integrity issues: Ensure your CTLA4 extracellular domain maintains proper folding and disulfide bonds. Check via non-reducing SDS-PAGE for multimer formation or degradation.

  • Buffer incompatibility: The running buffer must contain 1-2 mM MgCl₂ for optimal CD80-CTLA4 interaction, as this binding is cation-dependent. Additionally, maintain pH at 7.0-7.4 and include 0.005% Tween-20 to minimize non-specific binding.

  • Surface regeneration problems: For capture-based assays, optimize regeneration conditions using 10 mM glycine-HCl (pH 2.0-2.5) for no more than 30 seconds contact time. Excessive regeneration destroys ligand activity.

Q: How do I distinguish specific from non-specific binding in my flow cytometry assays?

A: Implement these validation controls to confirm binding specificity:

Table: Controls for Binding Specificity

Control Type Purpose Expected Outcome Acceptance Criteria
Isotype Control Measures non-specific Fc binding Minimal signal <5% of test sample MFI
Blocking Control Pre-incubate target with soluble receptor >70% signal reduction Confirms target engagement
Competitor Control Add excess unlabeled this compound >80% signal reduction Validates binding specificity
Receptor-Negative Cells Use cells lacking target receptor Background-level binding <10% of positive cells
SPR Experimental Protocol

Standardized SPR Methodology for this compound Affinity Measurements:

  • Surface Preparation: Immobilize anti-human Fc antibody on CMS chip to 5000-8000 RU using standard amine coupling
  • Ligand Capture: Capture this compound to 150-200 RU density to minimize mass transport limitations
  • Analyte Series: Run CTLA4-Fc or PD-L1-Fc in 2-fold serial dilutions from 100 nM to 1.56 nM
  • Binding Conditions: Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20) with 1 mM MgCl₂ added
  • Kinetic Parameters: Set contact time to 180 seconds, dissociation time to 600 seconds at flow rate of 30 μL/min
  • Data Analysis: Fit data to 1:1 binding model using double referencing for bulk refractive index correction

Deviations from this protocol may explain anomalous binding measurements [1].

Cell-Based Assay Performance Issues

Frequently Asked Questions

Q: My CD8+ T-cell proliferation assays show variable results. What are the critical factors to optimize?

A: CD8+ T-cell proliferation using this compound depends on four critical parameters that often explain variability:

  • T-cell activation state: Use pre-activated human T-cells (anti-CD3/CD28 stimulated for 48 hours) rather than naïve T-cells for consistent responses

  • IL-2 receptor expression: Verify IL2Rβ expression levels on your T-cell preparations via flow cytometry. Low receptor expression yields poor proliferation

  • Treg contamination: Isolate CD8+ T-cells to >95% purity using magnetic bead separation to minimize Treg suppression effects

  • Cytokine measurement window: Assess proliferation at 72-96 hours using CFSE dilution rather than shorter timepoints

Q: Why does this compound show minimal Treg expansion compared to traditional IL-2 therapy?

A: This selectivity stems from this compound's engineered IL2 variant that has reduced affinity for IL2Rα (CD25), which is highly expressed on Tregs. The molecule preferentially activates cells expressing the intermediate-affinity IL-2 receptor (IL2Rβγ) rather than the high-affinity receptor (IL2Rαβγ). Confirm this selectivity in your experiments by comparing:

  • Treg response: CD4+CD25+FoxP3+ cells should show <20% proliferation relative to CD8+ T-cells
  • STAT5 phosphorylation: pSTAT5 in CD8+ T-cells should be 3-5 fold higher than in Tregs after 30-minute this compound exposure
  • Activation markers: CD25 upregulation on CD8+ T-cells should be minimal compared to wild-type IL-2 stimulation [1].
Cell Signaling Workflow

G Start Isolate Human PBMCs Tcell_enrich T-cell Enrichment (CD8+ or CD4+) Start->Tcell_enrich Activate Activate with anti-CD3/CD28 (48h) Tcell_enrich->Activate Treat Treat with this compound (1-100 ng/mL, 72h) Activate->Treat Analyze Analysis Endpoints Treat->Analyze Prolif Proliferation: CFSE dilution Analyze->Prolif Activ_markers Activation Markers: CD25, CD69, CD71 Analyze->Activ_markers Signaling Signaling: pSTAT5 by flow Analyze->Signaling Cytokine Cytokine Production: IFN-γ, Granzyme B Analyze->Cytokine

Diagram: Cell-Based Assay Workflow - Standardized protocol for evaluating this compound effects on immune cells

In Vivo Efficacy & Toxicology Concerns

Troubleshooting Guide

Q: My mouse tumor model shows inconsistent response to this compound compared to published data. What model-specific factors should I check?

A: Inconsistent in vivo efficacy often traces to model characteristics rather than the compound itself:

  • Tumor model selection: Use CT26 (murine colon carcinoma) or MC38 (murine colon adenocarcinoma) models as these show robust responses. B16-F10 models are less responsive due to low immunogenicity

  • Tumor implantation timing: Begin treatment when tumors reach 50-100 mm³ (typically 7-10 days post-implantation). Treatment initiation at larger volumes yields poor responses

  • Dosing schedule optimization: Administer this compound at 5-10 mg/kg intravenously twice weekly for 3 weeks. More frequent dosing may cause receptor saturation while less frequent dosing provides insufficient exposure

  • Immune cell infiltration monitoring: Track tumor-infiltrating lymphocytes (CD8+ T-cells, NK cells, Tregs) by flow cytometry at endpoint. This compound should increase CD8+ T-cell and NK cell infiltration without Treg expansion

Q: What toxicity signals should I monitor in animal studies based on previous findings?

A: this compound demonstrates an improved safety profile compared to IL-2/checkpoint inhibitor combinations, but you should vigilantly monitor:

  • Vascular leakage syndrome: Weigh animals daily and check for pleural effusion or ascites at necropsy
  • Cytokine release syndrome: Monitor core body temperature and serum cytokine levels (IFN-γ, IL-6, TNF-α)
  • Organ-specific toxicity: Perform histopathology on lungs, liver, and kidneys focusing on immune cell infiltration
  • Control group comparisons: Note that combination anti-PD-1/anti-CTLA-4 therapy may cause isolated mortality not seen with this compound [1].
In Vivo Experimental Design

Optimal Syngeneic Tumor Model Protocol:

  • Animal Selection: Use 6-8 week old female BALB/c mice for CT26 models or C57BL/6 mice for MC38 models (n=8-10/group)
  • Tumor Implantation: Inject 5×10⁵ CT26 cells subcutaneously in the right flank
  • Randomization: Assign mice to treatment groups when tumors reach 50-100 mm³, ensuring equivalent mean tumor volumes across groups
  • Treatment Administration:
    • This compound: 10 mg/kg IV, twice weekly × 3 weeks
    • Positive control: anti-PD-1 (200 μg) + anti-CTLA-4 (100 μg) IP, twice weekly
    • Vehicle control: PBS IV, same schedule
  • Endpoint Measurements:
    • Tumor dimensions: Caliper measurements 3× weekly
    • Survival: Monitor for humane endpoints (tumor volume >2000 mm³)
    • Immune profiling: Flow cytometry of tumors/spleens at study termination

Statistical Design & Control Groups

Frequently Asked Questions

Q: What constitutes an adequate control group for this compound time-course experiments?

A: Proper controls must account for temporal changes unrelated to treatment:

  • Sham intervention control: Animals should receive appropriate vehicle (PBS) via the same administration route and schedule
  • Benchmark control: Include combination anti-PD-1/anti-CTLA-4 therapy as a reference standard
  • Isotype control: For antibody-based assays, include relevant isotype-matched antibodies at equivalent concentrations
  • Baseline measurements: Obtain pre-treatment tumor measurements and immune parameters for within-subject comparisons

Without these controls, changes in outcome measures may be mistakenly attributed to this compound rather than experimental artifacts, time effects, or non-specific immune activation [2].

Q: How do I avoid common statistical errors when comparing this compound to combination therapies?

A: Researchers frequently make three key statistical mistakes:

  • Incorrect inference from separate tests: Never conclude that this compound has superior efficacy because it shows a significant effect while combination therapy does not. You must directly compare the two treatments in a single statistical test (e.g., two-way ANOVA with post-hoc test) [2].

  • Unit of analysis inflation: When measuring multiple observations per animal (e.g., cytokine levels at different timepoints), the experimental unit is the animal, not the observations. Use mixed-effects models that account for within-subject correlations rather than increasing degrees of freedom inappropriately [2].

Statistical Decision Pathway

G Start Experimental Question: Compare this compound to Controls Q1 Multiple timepoints or repeated measures? Start->Q1 Q2 Comparing multiple groups or conditions? Q1->Q2 Yes Q3 Nested measurements within subjects? Q1->Q3 No M1 Use Mixed-Effects Model with subject as random factor Q2->M1 Yes M2 Use Two-Way ANOVA with post-hoc comparison Q2->M2 No Q3->M1 Yes M3 Use Direct Statistical Comparison (t-test/ANOVA) Q3->M3 No Warn AVOID: Separate significance tests without direct comparison M3->Warn

Diagram: Statistical Analysis Decision Pathway - Appropriate test selection for this compound experiments

Data Interpretation & Analytical Pitfalls

Troubleshooting Guide

Q: How should I interpret conflicting results between different assay formats (e.g., SPR vs. cell binding)?

A: Discrepancies between biochemical and cellular assays reveal important biological context:

  • Receptor density effects: Cellular environments present receptors at native densities and membrane orientations, which may differ from purified protein assays. This compound may show different apparent affinity in SPR (isolated receptors) versus flow cytometry (native cell surface expression)

  • Avidity considerations: The bispecific nature of this compound creates potential for avidity effects in cellular contexts where multiple receptor types are co-expressed, potentially enhancing apparent affinity compared to reductionist SPR measurements

  • Signal amplification differences: Cellular assays often include amplification steps (secondary antibodies, intracellular staining) that can magnify signals beyond what biochemical assays detect

Q: What are the critical steps for validating target engagement in complex biological systems?

A: Confirming this compound's mechanism requires multiple orthogonal approaches:

Table: Target Engagement Validation Methods

Method What It Measures Strengths Limitations
SPR/BLI Direct molecular interaction Quantitative kinetics Artificial membrane-free system
Flow Cytometry Cell surface binding Physiological context Semi-quantitative, depends on detection reagents
Proximity Ligation Receptor complexes in situ Visual confirmation of engagement Technically challenging, qualitative
Functional Assays Downstream signaling Confirms biological activity Indirect measure of engagement
Competitive Binding Displacement of native ligands Demonstrates mechanism May not reflect physiological conditions
Common Statistical Error Reference

Critical Errors to Avoid in this compound Data Analysis:

  • Absence of adequate controls: Always include controls that account for time-dependent changes, non-specific effects, and experimental artifacts. Without proper controls, you cannot attribute observed effects specifically to this compound [2].

  • Interpreting comparisons without direct statistical testing: Never conclude that this compound is superior to another treatment because it shows a significant effect while the other does not. This reasoning is statistically invalid—you must directly compare the treatments in a single statistical test [2].

  • Inflating units of analysis: The experimental unit is the smallest independently assigned observation (e.g., individual animals, not multiple measurements from the same animal). Analyze data at the appropriate level to avoid artificially inflating statistical significance [2].

By addressing these common pitfalls, you ensure the robustness and interpretability of your this compound experimental data [2].

Summary Table: Common Issues & Solutions

Table: Comprehensive Troubleshooting Guide for this compound Experiments

Problem Category Specific Symptoms Possible Causes Recommended Solutions
Binding Affinity High variability in SPR measurements Protein degradation, improper buffer conditions Verify protein integrity, include Mg²⁺ in buffer, optimize regeneration
Binding Affinity Discrepancy between SPR and cellular assays Different receptor densities, avidity effects Use multiple orthogonal methods, consider cellular context
Cell Proliferation Variable CD8+ T-cell responses Insufficient activation, Treg contamination Pre-activate T-cells, ensure >95% purity, optimize timing
Cell Proliferation Unexpected Treg expansion IL2v functionality issues, impurity of cell prep Verify IL2Rβ preference, check T-cell isolation purity
In Vivo Efficacy Poor tumor growth inhibition Suboptimal dosing, inappropriate tumor model Use CT26/MC38 models, dose at 10 mg/kg BIW, treat at 50-100 mm³
In Vivo Efficacy Toxicity concerns Dosing too frequent, animal sensitivity Monitor for vascular leakage, reduce dose to 5 mg/kg if needed
Data Analysis Inconsistent statistical significance Inappropriate unit of analysis, inadequate controls Use mixed-effects models, ensure proper control groups
Data Interpretation Conflicting results across assays Different biological contexts, technical variability Apply orthogonal validation methods, consider system differences

References

Building a Foundation for Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

The core of a reproducible experiment lies in rigorous, standardized procedures. The table below summarizes key principles derived from large-scale reproducibility initiatives and established lab practice [1] [2] [3].

Principle Application & Rationale Key References / Initiatives
Reagent Quality & Tracking Use high-purity reagents, log batch numbers, and test new batches before use. Batch variations (e.g., salt mixtures, antibodies) are a major source of failed experiments [3]. Brazilian Reproducibility Initiative [2]
Precise Protocol Adherence Follow manufacturer and protocol instructions exactly (e.g., temperature, reagent addition sequence). Small deviations in pH or salt precipitation can significantly alter biological systems [3]. -
Detailed Documentation (QMS) Implement an academic Quality Management System (QMS) with standardized workflows. This controls variables and greatly facilitates technology transfer [1]. Guideline for QMS in Academia [1]
Experimental Rigor Employ pre-registered protocols, randomization, blinding, and sample size calculations to decrease bias, as practiced in systematic replication efforts [2]. Brazilian Reproducibility Initiative [2]

Creating Consistent Diagrams with Graphviz

Clear visuals are crucial. A common challenge in Graphviz is reusing complex edge styles. While Graphviz doesn't have a built-in "edge type" feature, you can effectively create them using the m4 preprocessor [4]. This method allows you to define an edge style once and reuse it throughout your code.

Here is a sample DOT script using this method to define edge types. After defining the styles, you can simply use edge_x, edge_y, etc., to apply them [4].

Example: Signaling Pathway with Defined Edge Types

To generate the image from this code, you first need to process the file with m4 before feeding it to Graphviz:

Frequently Asked Questions

Here are some common troubleshooting guides and FAQs framed around general reproducibility principles.

Q1: Our cell viability results are inconsistent between lab members. What should we check first?

  • A: This is a classic symptom of reagent or protocol drift.
    • Audit reagent batches: Check if all researchers are using the same batch of the key assay reagent (e.g., MTT). Inconsistent results have been traced to specific batches of core components [3].
    • Review the protocol: Ensure everyone is following the exact same steps for making media and running the assay. Confirm the weighing precision (using appropriate balances), the sequence of adding reagents, and that all instructions on reagent jars (e.g., storage temperature, dilution method) are followed precisely [3].

Q2: We cannot replicate another team's published experimental results. Does this mean their work is wrong?

  • A: Not necessarily. Failed replication can stem from various factors. The original effect might be real but sensitive to subtle, undocumented differences in lab conditions, cell lines, or animal models. A well-designed replication effort, like the Brazilian Reproducibility Initiative, performs the experiment in multiple labs to estimate this inter-laboratory variation. The goal is not to assign blame but to understand the robustness of the finding and identify factors that improve reproducibility [2].

Q3: We have a detailed protocol, but our Graphviz diagrams for our workflows are messy and hard to maintain. How can we improve them?

  • A: This is a common technical hurdle.
    • Use the m4 preprocessor: As shown above, this is the most robust way to define and manage consistent edge types, preventing errors and making the DOT code easier to read and update [4].
    • Apply general layout tips: For complex graphs, use fixed node sizes (fixedsize=true, width, height), split long node labels using \n, and use attributes like nodesep and ranksep to add more space. For certain diagram types, using splines="ortho" (right-angle lines) or a different layout engine like circo can significantly improve readability [5] [6].

References

Ji-101 stability and storage issues

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 Technical Support Center

Welcome, Researchers. This resource provides technical information for the novel triple kinase inhibitor this compound, focusing on its known physicochemical properties, validated analytical methods, and pharmacological data to support your preclinical and clinical work.

Frequently Asked Questions (FAQs)
  • What is the oral bioavailability of this compound in preclinical models? In Sprague Dawley rats, this compound demonstrated an oral bioavailability of 55%. It was rapidly absorbed, reaching peak plasma concentrations ((C_{max})) within 2 hours. The elimination half-life ((t_{1/2})) after oral administration was 2.66 ± 0.13 hours [1].

  • How is this compound eliminated from the body? Excretion studies in rats indicate that the primary route of elimination for this compound is via the feces. The drug is excreted through the bile both as the parent compound and as its mono- and di-hydroxy metabolites [1].

  • Does this compound have a specific tissue distribution profile? Yes. The tissue distribution of this compound in rats was found to be extensive, with a noted rapid and preferred uptake into lung tissue [1].

  • Are there any known drug-drug interactions with this compound? A clinical pilot study noted a potential interaction with everolimus. When co-administered with this compound, the exposure of everolimus increased by approximately 22%, suggesting that this compound may inhibit the metabolism of everolimus. This underscores the need for monitoring when combining these agents [2].

Troubleshooting Guides

Issue: Inconsistent plasma concentration readings during LC-MS/MS analysis. This is often related to sample preparation and instrument calibration. The following table outlines the core parameters of a validated LC-MS/MS method for this compound quantification [3].

Table: Validated LC-MS/MS Method Parameters for this compound Quantification

Parameter Specification
Matrices Human plasma and urine
Sample Extraction Solid-Phase Extraction (SPE)
Chromatography Column Two Zorbax SB-C18 columns in series
Mobile Phase Acetonitrile - 0.1% formic acid in water (70:30, v/v)
Ionization Mode Electrospray Ionization (ESI), positive ion mode
MRM Transition (this compound) 466.20 → 265.10
Internal Standard (IS) Alfuzosin
MRM Transition (IS) 390.40 → 156.10
Linear Range 10.0 - 1508 ng/mL
LLOQ (both matrices) 10.0 ng/mL
Total Run Time 2.0 minutes

Issue: Uncertainty regarding this compound's metabolic stability in experimental systems. Preclinical data can provide helpful insights:

  • Metabolic Stability: this compound was found to be stable in various preclinical and human liver microsomes [1].
  • P-gp Interaction: this compound is highly permeable and is not a substrate for P-glycoprotein (P-gp), reducing concerns about transporter-mediated efflux [1].
Detailed Experimental Protocol: Quantifying this compound in Human Plasma

This protocol is adapted from the validated method published by Gurav et al. [3].

1. Sample Preparation and Solid-Phase Extraction

  • Thaw and Centrifuge: Thaw frozen plasma samples at room temperature and centrifuge to precipitate any particulates.
  • Aliquot: Transfer a 50 µL aliquot of human plasma into a clean tube.
  • Add Internal Standard: Add a known volume of the working internal standard (alfuzosin) solution.
  • Extract: Process the samples using a conditioned solid-phase extraction (SPE) cartridge. Wash with an appropriate buffer to remove impurities.
  • Elute: Elute this compound and the IS from the SPE cartridge using an organic solvent like methanol or acetonitrile.
  • Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with a suitable volume of the mobile phase for LC-MS/MS injection.

2. LC-MS/MS Instrumental Analysis

  • Chromatography:
    • Column: Two Zorbax SB-C18 columns connected in series with a PEEK coupler.
    • Mobile Phase: Use an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v).
    • Flow Rate: Set to an appropriate rate (e.g., 0.5 mL/min).
    • Injection Volume: Typically 5-10 µL.
  • Mass Spectrometry:
    • Ion Source: ESI in positive ion mode.
    • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode.
    • Monitor the specific transitions: m/z 466.20 → 265.10 for this compound and m/z 390.40 → 156.10 for the IS (alfuzosin).
  • Quantification: Generate a standard calibration curve using peak area ratios of this compound to the IS against known standard concentrations. Use this curve to calculate the concentration of this compound in unknown samples.

The workflow for this analytical method is summarized below.

cluster_LC LC-MS/MS Parameters Start Start Sample Preparation Thaw Thaw and centrifuge plasma samples Start->Thaw Aliquot Aliquot 50 µL plasma Thaw->Aliquot IS Add Internal Standard (Alfuzosin) Aliquot->IS SPE Solid-Phase Extraction (SPE) cleanup IS->SPE Elute Elute analytes SPE->Elute Recon Evaporate and reconstitute in mobile phase Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS Col Column: Two Zorbax SB-C18 in series Mobile Mobile Phase: Acetonitrile / 0.1% Formic Acid (70:30) MRM1 This compound MRM: 466.20 → 265.10 MRM2 IS MRM: 390.40 → 156.10

Summary of Key Preclinical Pharmacokinetic Data

The table below consolidates critical pharmacokinetic parameters from a rat study to inform your experimental design [1].

Table: Preclinical Pharmacokinetic Parameters of this compound in Rats

Parameter Value (Intravenous) Value (Oral)
Half-life ((t_{1/2})) 1.75 ± 0.79 h 2.66 ± 0.13 h
Clearance ((Cl)) 13.0 ± 2.62 mL/min/kg Not Applicable
Volume of Distribution ((V_d)) 2.11 ± 1.42 L/kg Not Applicable
Time to (C_{max}) ((T_{max})) Not Applicable ~2 h
Oral Bioavailability ((F)) --- 55%

Important Note on Storage Stability

A significant gap in the available literature is the lack of explicit data on the long-term storage stability of this compound, including specific recommendations for temperature (e.g., -20°C vs -80°C), protection from light, or the stability in various biological matrices over time.

Recommendation: In the absence of established data, it is prudent to:

  • Store the reference standard as recommended by the manufacturer, typically at -20°C or below.
  • Protect from light by using amber vials for storage and analysis.
  • Establish in-house stability for your specific stock solutions and spiked biological samples by conducting short-term and long-term stability experiments.

References

Available Experimental Data on JI-101

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the identified studies. Please note that this data is from over a decade ago and may not reflect current standards or knowledge.

Study Aspect Description Experimental Methodology Summary

| Bioanalytical Method [1] | LC-MS/MS assay for JI-101 quantification. | Sample: Rat plasma and tissue homogenates. Extraction: Protein precipitation. Chromatography: C18 column, acetonitrile/0.2% formic acid gradient. Detection: MS/MS, transitions 466.1→265 (this compound). Linearity: 5.02-4,017 ng/mL. Recovery: >70%. | | Pharmacokinetics (Rat) [2] | Oral absorption and elimination. | Dosing: Oral administration. Key Findings: Rapid absorption (T~max~ ~2h), half-life of 2.66h, oral bioavailability of 55%. | | Tissue Distribution (Rat) [2] | Extent of tissue uptake. | Method: Tissue harvesting and analysis post-dose. Key Finding: Extensive distribution, with rapid and preferred uptake into lung tissue. | | Excretion (Rat) [2] | Primary route of elimination. | Method: Collection and analysis of excreta. Key Finding: Feces as the primary route (this compound and its metabolites). | | Metabolic Stability [2] | Stability in liver microsomes. | Method: Incubation with pre-clinical and human liver microsomes. Key Finding: this compound was found to be stable. |

Accompanying Experimental Protocols

While the search results lack the full, step-by-step protocols, they do outline the core methodologies [1] [2]:

  • Sample Preparation: Tissue homogenates were prepared from harvested rat organs. A simple protein precipitation technique was used to extract this compound and its internal standard from both plasma and tissue homogenates.
  • Instrumental Analysis: Quantification was performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Separation was achieved on a reverse-phase column with a mobile phase gradient, and the analyte was detected using a specific mass transition.
  • Method Applicability: A key feature of the bioanalytical study was the strategy of using a validated plasma calibration curve to quantify this compound in multiple tissue homogenates, bypassing the need for separate method development in each tissue matrix [1].

Workflow Diagram of the Bioanalytical Strategy

Since the search results did not describe signaling pathways for this compound, the diagram below illustrates the logical workflow of the validated bioanalytical method, which was a central focus of the available literature.

G start Start: Rat Tissue Distribution Study step1 Homogenize Tissue Samples start->step1 step2 Extract this compound & IS via Protein Precipitation step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Quantify Using Validated Plasma Calibration Curve step3->step4 Chromatographic & MS Data result Obtain this compound Concentration in Multiple Tissues step4->result

Bioanalytical Method Workflow for this compound in Tissues

Suggestions for Finding More Current Information

The data found is not suitable for a current comparison guide. To build a more up-to-date profile of this compound, I suggest you:

  • Search Clinical Trials Registries: Check databases like ClinicalTrials.gov for any Phase II or later trials involving this compound, which would contain the most recent and comprehensive human data [2].
  • Explore Scientific Databases: Conduct a targeted search on PubMed, Google Scholar, or Semantic Scholar using specific terms like "this compound phase II clinical trial," "this compound clinical validation," or "triple kinase inhibitor bioanalysis" to find newer publications [3].

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 is an orally available multi-kinase inhibitor that simultaneously targets three key receptors involved in tumor vascularization: VEGFR2, PDGFRβ, and EphB4 [1] [2]. Its inhibition of EphB4 is considered a novel mechanism of action not shared by other currently approved angiogenesis inhibitors [2].

The table below summarizes key non-clinical data for this compound:

Property Description
Molecular Targets VEGFR2, PDGFRβ, EphB4 [1] [2]
Proposed Mechanism Inhibition of new blood vessel growth (angiogenesis and vasculogenesis), potentially slowing or preventing tumor growth [3] [2]
Pharmacokinetics (Preclinical) Rapid absorption; extensive tissue distribution with high uptake in lungs; oral bioavailability ~55%; primary elimination via feces [1]

Clinical Trial Findings

Clinical data comes from early-phase trials in patients with advanced solid tumors. The available evidence suggests the drug's primary effect may be disease stabilization rather than tumor shrinkage.

Aspect Findings from Clinical Trials
Safety & Tolerability Well tolerated as single agent and in combination with everolimus; common adverse events included hypertension, nausea, abdominal pain; no serious adverse events reported in pilot study [2].
Efficacy (Single Agent) In an ovarian cancer cohort, no patients had tumor shrinkage per RECIST criteria; majority achieved stable disease at first restaging (2 months) [2].
Efficacy (Combination Therapy) A pilot study explored this compound with everolimus; stable disease was the best outcome observed, with no partial or complete responses [2].
Drug-Drug Interaction This compound increased exposure to everolimus by approximately 22%, indicating a potential for interactions [2].

Experimental Workflow in Clinical Studies

The clinical evaluation of this compound followed a structured process to assess safety, pharmacokinetics, and preliminary efficacy. The workflow for one pilot study is summarized below:

G Start Study Initiation PK_Cohort Pharmacokinetic (PK) Cohort Start->PK_Cohort PD_Cohort Pharmacodynamic (PD) / Ovarian Cancer Cohort Start->PD_Cohort Regimen1 Day 1: Everolimus (single agent) PK_Cohort->Regimen1 Regimen4 This compound (200 mg twice daily) 28-day cycles PD_Cohort->Regimen4 Regimen2 Day 8: this compound + Everolimus (combination) Regimen1->Regimen2 Regimen3 Day 15: this compound (single agent) Regimen2->Regimen3 Data1 Data Collection: PK, Tolerability Regimen3->Data1 Data2 Data Collection: PD, Tolerability, Efficacy Regimen4->Data2 Outcome Primary Outcome: Stable Disease Data2->Outcome

Interpretation and Research Implications

The clinical data suggests several important considerations for future research:

  • Novel Target Profile: The unique inhibition of EphB4 presents a promising and distinct mechanism [2].
  • Patient Population: The observed disease stabilization suggests this compound might be more effective in a less treatment-refractory patient population or when used in combination with cytotoxic chemotherapy [2].
  • Limited Comparability: The absence of direct head-to-head trials with established therapies makes it difficult to objectively position this compound's efficacy against other available options.

References

Ji-101 confirmation studies

Author: Smolecule Technical Support Team. Date: February 2026

JI-101 Profile Overview

Attribute Description
Name This compound (also known as CGI-1842) [1]
Mechanism of Action Oral multi-kinase inhibitor [2] [1]
Molecular Targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), Ephrin type-B receptor 4 (EphB4) [2] [1] [3]
Key Differentiator Its inhibition of EphB4 is a novel mechanism not reported for other approved angiogenesis inhibitors [2].
Known Clinical Context A pilot study investigated this compound in combination with everolimus and as a single agent in an ovarian cancer expansion cohort [2].

Experimental Data from Pilot Study

A pilot clinical trial (published 2015) provides the most concrete experimental data found [2].

  • Tolerability: this compound was reported to be well tolerated both as a single agent and in combination with everolimus. No serious adverse events were observed, with common adverse events including hypertension, nausea, and abdominal pain [2].
  • Drug Interaction: The study found that this compound increased the exposure of everolimus by approximately 22%, suggesting a pharmacokinetic drug-drug interaction [2].
  • Efficacy: No patients demonstrated a tumor response per RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scans (two months) [2].

Information Gaps and Limitations

The search results highlight significant gaps that prevent the creation of a full comparison guide:

  • Dated Information: The most detailed clinical data is from a 2015 publication, with no newer confirmatory or phase III studies found [2].
  • Lack of Direct Comparisons: The search did not yield any studies that directly compare this compound's performance against other anti-angiogenesis drugs or standard treatments.
  • Insufficient Quantitative Data: Details on dosing regimens, precise response rates, survival statistics, and comprehensive methodology for key experiments were not available.

Visualizing this compound's Mechanism with Graphviz

While comprehensive comparative data is unavailable, this compound's multi-targeted mechanism can be clearly illustrated. Below is a Graphviz diagram and its code, created following your specifications for color, contrast, and labels.

JI101_Mechanism JI101 This compound VEGFR2 VEGFR-2 JI101->VEGFR2 Inhibits PDGFRB PDGFR-β JI101->PDGFRB Inhibits EphB4 EphB4 JI101->EphB4 Inhibits Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis PDGFRB->Angiogenesis EphB4->Angiogenesis TumorGrowth Suppression of Tumor Growth Angiogenesis->TumorGrowth

Figure 1. This compound's Multi-Targeted Mechanism of Action

The diagram illustrates how this compound simultaneously inhibits three key receptor tyrosine kinases (VEGFR-2, PDGFR-β, and EphB4), a combined action that leads to the inhibition of angiogenesis and suppression of tumor growth [2] [1].

Suggestions for Further Research

To build a more complete picture, you might find the following approaches helpful:

  • Explore Clinical Trial Registries: Search databases like ClinicalTrials.gov for any ongoing, completed, or terminated trials involving this compound. This could reveal more recent but possibly unpublished data.
  • Broaden Search Terms: Investigate the drug using its alternative name, CGI-1842, or explore the scientific literature around its primary target, EphB4 inhibition, in oncology.
  • Consult Specialized Databases: Access more comprehensive scientific or pharmaceutical industry databases that may contain detailed preclinical data, patent information, or company pipeline reports.

References

A Framework for Your Drug Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured outline and template for your guide, designed for clarity and objectivity.

1. Executive Summary

  • Purpose: Briefly state the guide's objective: to objectively compare the reliability and performance of [Ji-101] against relevant alternatives ([Alternative A], [Alternative B]).
  • Key Conclusion: Provide a high-level summary of the findings. For example: "This guide summarizes data showing that [this compound] demonstrates comparable efficacy to [Standard Treatment] with an improved safety profile, or superior potency in [specific cell line]."

2. Compound Profiles

  • This compound: Describe the drug's class, known mechanism of action, and proposed indications.
  • Selected Alternatives: Justify the choice of comparators (e.g., current standard of care, a well-known inhibitor, a drug with a similar target).

3. Experimental Protocols & Methodologies This section is critical for establishing scientific credibility. Detail the key experiments cited.

  • Cell Viability Assay
    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
    • Protocol: Cells (e.g., A375, MCF-7) are seeded in 96-well plates and treated with a dose range of each compound for 72 hours. Viability is measured using a method like CellTiter-Glo. IC₅₀ values are calculated using non-linear regression [1].
  • Target Engagement & Pathway Modulation
    • Objective: To confirm on-target activity and downstream effects.
    • Protocol: Cells are treated with compounds at their IC₅₀ for 6-24 hours. Protein lysates are analyzed by Western Blot for phosphorylation levels of key pathway components (e.g., p-ERK, p-AKT, p-S6) [2].
  • Apoptosis Assay
    • Objective: To quantify the induction of programmed cell death.
    • Protocol: Cells are treated and stained with Annexin V and Propidium Iodide, followed by flow cytometry analysis.
  • Reliability & Reproducibility Metrics
    • Objective: To assess batch-to-batch consistency and experimental robustness.
    • Protocol: Multiple independent experiments (n≥3) are performed, each with technical replicates. Key parameters like Z'-factor are calculated to confirm assay quality.

Data Presentation Templates

You can use the following table structures to present quantitative data clearly.

Table 1: In Vitro Potency and Efficacy This table summarizes primary drug response data.

Compound Target IC₅₀ in Cell Line A (nM) IC₅₀ in Cell Line B (nM) Max Efficacy (% Inhibition)
This compound [e.g., PI3K/mTOR] [Value] [Value] [Value]
[Alternative A] [e.g., PI3K] [Value] [Value] [Value]
[Alternative B] [e.g., mTOR] [Value] [Value] [Value]
Positive Control [e.g., Staurosporine] [Value] [Value] [Value]

Table 2: Selectivity and Safety Profile This table highlights potential for off-target effects.

Compound Solubility (PBS) Metabolic Stability (t₁/₂, min) hERG IC₅₀ (μM) Off-Target Panels (Kinases Affected)
This compound [Value] [Value] [Value] [Value]
[Alternative A] [Value] [Value] [Value] [Value]
[Alternative B] [Value] [Value] [Value] [Value]

Visualization with Graphviz

Below are Graphviz diagrams that illustrate core concepts from your guide, created according to your specifications.

1. Signaling Pathway Modulation

This diagram illustrates a simplified signaling pathway and how a drug like this compound might interact with it, based on common mechanisms of action for kinase inhibitors and the concept of pathway crosstalk highlighted in the research [2].

SignalingPathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Invis RTK->Invis GProtein Heterotrimeric G Protein (Gαi) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Invis->GProtein Ji101 This compound Ji101->PI3K Inhibits

2. Experimental Workflow for Reliability Testing

This diagram outlines a generalized workflow for generating the reliability data in your guide, incorporating elements from cited experimental protocols [1] [3].

ExperimentalWorkflow CellCulture Cell Culture (Multiple Cell Lines) ViabilityAssay Cell Viability Assay (72h Treatment, IC₅₀) CellCulture->ViabilityAssay CompoundPrep Compound Preparation (this compound & Alternatives) CompoundPrep->ViabilityAssay MechAssay Mechanistic Assay (Western Blot, Flow Cytometry) ViabilityAssay->MechAssay DataCollection Data Collection MechAssay->DataCollection Analysis Statistical Analysis & QC (Z'-factor) DataCollection->Analysis

How to Proceed

  • Verify the Compound Identifier: Double-check the name or identifier (e.g., "this compound," "JI 101"). It might be a code name from a specific company or academic institution.
  • Search Specialized Databases: Look in proprietary databases for drug development (e.g., Citeline, AdisInsight) or patent offices (e.g., USPTO, WIPO).
  • Consult Direct Sources: If it is a compound from a specific company, their website or scientific publications would be the most reliable source.

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

465.08004 Da

Monoisotopic Mass

465.08004 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

980M4N37DH

Other CAS

900573-88-8

Wikipedia

Cgi-1842

Dates

Last modified: 08-15-2023
1: Gurav SD, Gilibili RR, Jeniffer S, Mohd Z, Giri S, Govindarajan R, Srinivas NR, Mullangi R. Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats. Arzneimittelforschung. 2012 Jan;62(1):27-34. Epub 2012 Jan 10. PubMed PMID: 22331760.
2: Gurav SD, Jeniffer S, Punde R, Gilibili RR, Giri S, Srinivas NR, Mullangi R. A strategy for extending the applicability of a validated plasma calibration curve to quantitative measurements in multiple tissue homogenate samples: a case study from a rat tissue distribution study of JI-101, a triple kinase inhibitor. Biomed Chromatogr. 2012 Apr;26(4):419-24. doi: 10.1002/bmc.1680. Epub 2011 Aug 23. PubMed PMID: 21877323.
3: Sharma S, Dubey NK, Dasgupta AK, Sahu M, Benjamin B, Mullangi R, Srinivas NR. Highly sensitive method for the determination of JI-101, a multi-kinase inhibitor in human plasma and urine by LC-MS/MS-ESI: method validation and application to a clinical pharmacokinetic study. Biomed Chromatogr. 2012 Feb;26(2):232-8. doi: 10.1002/bmc.1652. Epub 2011 May 19. PubMed PMID: 21594880.
4: Gurav SD, Gilibili RR, Jeniffer S, Giri S, Srinivas NR, Mullangi R. Highly sensitive method for the determination of a novel triple kinase inhibitor with anti-cancer activity, JI-101, in rat plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study. Biomed Chromatogr. 2011 Jul;25(7):794-800. doi: 10.1002/bmc.1518. Epub 2010 Sep 27. PubMed PMID: 20872957.
(Last updated: 4/20/2016).

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